Sclerotigenin
Beschreibung
This compound is a natural product found in Penicillium commune, Penicillium raistrickii, and Penicillium sclerotigenum with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKOTTXJAPLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sclerotigenin: A Technical Guide to its Natural Sources, Production, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclerotigenin, a benzodiazepine alkaloid with noteworthy anti-insectan properties, represents a molecule of significant interest for agricultural and pharmaceutical research. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its natural origins, the organisms responsible for its production, and the methodologies for its isolation and characterization. While quantitative production data remains a key area for further investigation, this document consolidates the available qualitative and procedural information to serve as a foundational resource for researchers in the field.
Natural Sources and Producing Organisms
This compound is a secondary metabolite produced by filamentous fungi, specifically within the genus Penicillium. The primary and most well-documented producer of this compound is Penicillium sclerotigenum .[1] It has been isolated from the sclerotia of this fungus, which are compact, hardened masses of mycelium that serve as survival structures.
Other species within the Penicillium genus have also been reported to produce this compound and related benzodiazepine alkaloids. These include:
-
Penicillium commune
-
Penicillium raistrickii
While these organisms are known producers, the concentration and ease of extraction of this compound may vary between species and even between different strains of the same species.
Quantitative Data
A critical gap in the current body of literature is the lack of comprehensive quantitative data on this compound production. To date, no published studies have presented a detailed comparison of this compound yields from its various producing organisms or under different fermentation conditions. The following table summarizes the known producing organisms and highlights the absence of specific yield data.
| Producing Organism | Natural Source/Substrate | This compound Yield (mg/L or mg/g) | Reference |
| Penicillium sclerotigenum | Sclerotia from solid-substrate fermentation on corn kernels | Data not available | [2] |
| Penicillium commune | Not specified for this compound | Data not available | |
| Penicillium raistrickii | Not specified for this compound | Data not available |
Further research is imperative to quantify this compound production, optimize fermentation parameters, and select high-yielding strains for potential scale-up and industrial applications.
Experimental Protocols
The following sections outline the general methodologies for the production, isolation, and purification of this compound based on available literature. It is important to note that these are generalized protocols and may require optimization for specific laboratory conditions and fungal strains.
Production of Sclerotia from Penicillium sclerotigenum
This compound is primarily isolated from the sclerotia of P. sclerotigenum. A common method for inducing sclerotia formation is through solid-substrate fermentation.
Materials:
-
Penicillium sclerotigenum culture
-
Corn kernels (or other suitable grain-based substrate)
-
Distilled water
-
Fermentation flasks or bags
-
Autoclave
-
Incubator
Protocol:
-
Substrate Preparation: Moisten the corn kernels with distilled water. The optimal water content will need to be determined empirically but should be sufficient to support fungal growth without becoming anaerobic.
-
Sterilization: Autoclave the moistened corn kernels in fermentation flasks or bags to ensure sterility.
-
Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial fragments of P. sclerotigenum.
-
Incubation: Incubate the inoculated substrate under controlled conditions of temperature and humidity. While specific optimal conditions for P. sclerotigenum sclerotia production are not detailed in the literature, a typical starting point for many Penicillium species is 25°C in the dark for several weeks.
-
Harvesting: Once mature, the hardened, often pigmented sclerotia can be manually harvested from the substrate.
Isolation and Purification of this compound
The isolation and purification of this compound from fungal sclerotia involves solvent extraction followed by chromatographic separation.
Materials:
-
Dried and ground sclerotia of P. sclerotigenum
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sephadex LH-20
-
Chromatography column
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Rotary evaporator
Protocol:
-
Extraction:
-
Grind the harvested and dried sclerotia to a fine powder.
-
Perform a solvent extraction using dichloromethane (CH₂Cl₂). This can be done through maceration or Soxhlet extraction.
-
Concentrate the resulting crude extract using a rotary evaporator.
-
-
Sephadex LH-20 Column Chromatography:
-
Pack a chromatography column with Sephadex LH-20 resin and equilibrate it with a suitable solvent, typically methanol.
-
Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with the same solvent, collecting fractions.
-
Monitor the fractions for the presence of this compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) with UV visualization or analytical HPLC.
-
Pool the fractions containing this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the this compound-containing fractions by preparative RP-HPLC.
-
While specific parameters for this compound are not published, a typical starting point for benzodiazepine alkaloids would be a C18 column.
-
The mobile phase would likely consist of a gradient of water and acetonitrile.
-
Monitor the elution profile at a suitable UV wavelength and collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Structural Characterization
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information on the proton environment in the molecule.
-
¹³C NMR identifies the different carbon atoms.
-
2D NMR techniques such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately confirming the chemical structure.
-
Signaling Pathways and Biosynthesis
The biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure, a plausible pathway has been proposed. It is suggested that this compound is biosynthesized from two molecules of anthranilic acid and one molecule of glycine . This suggests the involvement of a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex.
Below is a conceptual diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
This diagram illustrates a logical workflow for the production and analysis of this compound.
Caption: Experimental workflow for this compound production and analysis.
Conclusion and Future Directions
This compound remains a promising natural product with demonstrated biological activity. While its primary source, Penicillium sclerotigenum, is well-established, there is a clear need for further research to move from qualitative descriptions to robust, quantitative data. Future research efforts should be directed towards:
-
Strain Screening and Optimization: Identifying high-yielding strains of P. sclerotigenum and other producing organisms.
-
Fermentation Development: Optimizing culture conditions (media composition, pH, temperature, aeration) to maximize this compound production.
-
Protocol Refinement: Developing detailed and reproducible protocols for the isolation and purification of this compound.
-
Biosynthetic Pathway Elucidation: Utilizing genomic and metabolomic approaches to fully characterize the enzymatic steps involved in this compound biosynthesis.
Addressing these research gaps will be crucial for unlocking the full potential of this compound in the development of new agrochemical or pharmaceutical agents.
References
Sclerotigenin: Unraveling the Mechanism of a Fungal Insect Growth Regulator
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Sclerotigenin, a diazepine-containing secondary metabolite isolated from the fungus Penicillium sclerotigenum, has been identified as an insect growth regulator. Preliminary studies have demonstrated its ability to impede the development of certain insect larvae, such as Helicoverpa zea. However, a comprehensive understanding of its specific mechanism of action at the molecular and physiological level remains largely unelucidated. This technical guide synthesizes the currently available information on this compound and explores potential avenues for future research to fully characterize its mode of action. Due to the limited publicly available data, this document will also highlight the knowledge gaps that need to be addressed to develop this compound as a potential bio-insecticide.
Introduction
The search for novel and effective insect control agents with favorable environmental profiles is a continuous effort in agricultural and public health sectors. Natural products, owing to their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new insecticides. This compound, a pyrimidodiazepine compound produced by the fungus Penicillium sclerotigenum, has emerged as a molecule of interest due to its observed effects on insect growth. Initial findings indicate that this compound can reduce the growth rate of the first instar larvae of the corn earworm, Helicoverpa zea. However, the precise biochemical pathways and molecular targets affected by this compound are not yet known.
This document aims to provide a detailed overview of what is currently known about this compound's activity and to outline the necessary experimental approaches to define its mechanism of action as an insect growth regulator.
Current State of Knowledge
Information regarding the specific insecticidal properties of this compound is sparse in the available scientific literature. The primary reported activity is the reduction in the growth rate of H. zea larvae. The chemical structure of this compound, a diazepine derivative, suggests a potential for neurological effects, as many diazepines are known to interact with neurotransmitter receptors in other organisms. However, it is crucial to investigate its effects on insect-specific physiological processes, such as molting and metamorphosis, which are common targets for insect growth regulators.
Table 1: Summary of Known Biological Activity of this compound
| Parameter | Observation | Target Organism | Citation |
| Growth Regulation | Reduction in growth rate | Helicoverpa zea (first instar larvae) | [Data not available in search results] |
Note: Specific quantitative data such as LC50 (lethal concentration, 50%) and LD50 (lethal dose, 50%) for Helicoverpa zea, as well as detailed experimental protocols for the growth rate reduction assay, are not currently available in the public domain based on the conducted searches.
Investigating the Mechanism of Action: Proposed Experimental Workflows
To elucidate the mechanism of action of this compound, a series of targeted experimental investigations are required. The following workflows are proposed to systematically explore its potential effects on the key pathways governing insect growth and development.
Disruption of Chitin Synthesis
Chitin is a critical component of the insect exoskeleton, and its synthesis is a prime target for many insect growth regulators.
Experimental Workflow for Chitin Synthesis Inhibition Assay:
Caption: Workflow for assessing this compound's effect on chitin synthesis.
Interference with Ecdysone Signaling
Ecdysone, the insect molting hormone, plays a pivotal role in initiating and coordinating the molting process. Disruption of its signaling cascade can lead to developmental arrest.
Signaling Pathway of Ecdysone and Potential this compound Interference:
Caption: Hypothetical interference of this compound with the ecdysone signaling pathway.
Disruption of Juvenile Hormone Signaling
Juvenile hormone (JH) prevents metamorphosis in larval stages. A premature drop in JH levels or interference with its signaling can lead to precocious and lethal metamorphosis.
Logical Relationship of Juvenile Hormone Action and Potential Disruption:
Caption: Potential disruption points of this compound in the juvenile hormone pathway.
Future Directions and Conclusion
The identification of this compound as an insect growth regulator presents an exciting opportunity for the development of a novel bio-insecticide. However, the current understanding of its mechanism of action is rudimentary. To advance this compound from a laboratory observation to a viable pest management tool, a concerted research effort is required.
The immediate priorities for future research should include:
-
Determination of the lethal and sub-lethal concentrations (LC50/LD50 and EC50) of this compound against a panel of key insect pests. This will establish its potency and spectrum of activity.
-
Execution of the proposed experimental workflows to investigate its effects on chitin synthesis, ecdysone signaling, and juvenile hormone signaling.
-
Transcriptomic and proteomic studies of this compound-treated insects to identify differentially expressed genes and proteins, which can provide unbiased clues to its mode of action.
-
Target identification studies , such as affinity chromatography or yeast two-hybrid screens, to pinpoint the specific molecular binding partners of this compound.
Spectroscopic Profile of Sclerotigenin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sclerotigenin, a benzodiazepine natural product. The information presented herein is intended to serve as a valuable resource for researchers engaged in the isolation, characterization, and development of this and related compounds. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆) [1]
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 3.99 | d | 12.0 | H-19a |
| 4.18 | d | 12.0 | H-19b |
| 7.28 | t | 7.5 | H-3 |
| 7.35 | t | 7.5 | H-10 |
| 7.45 | d | 8.0 | H-4 |
| 7.62 | t | 7.5 | H-2 |
| 7.70 | t | 7.5 | H-11 |
| 7.80 | d | 8.0 | H-1 |
| 7.95 | d | 8.0 | H-12 |
| 8.15 | d | 8.0 | H-9 |
| 8.65 | br s | - | NH |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆) [1]
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| 45.5 | C-19 |
| 120.5 | C-4a |
| 121.8 | C-8a |
| 124.5 | C-3 |
| 125.0 | C-10 |
| 126.2 | C-1 |
| 127.8 | C-12 |
| 132.5 | C-11 |
| 133.0 | C-2 |
| 135.0 | C-9 |
| 147.0 | C-12a |
| 148.5 | C-13a |
| 159.8 | C-6 |
| 164.0 | C-5 |
| 166.5 | C-13 |
IR Spectroscopic Data
The infrared spectrum of this compound was obtained from a solution in dichloromethane (CH₂Cl₂).
Table 3: IR Absorption Bands of this compound [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3406 | N-H Stretching |
| 2928 | C-H Stretching (aliphatic) |
| 2854 | C-H Stretching (aliphatic) |
| 1695 | C=O Stretching (amide) |
| 1458 | C=C Stretching (aromatic) |
| 1263 | C-N Stretching |
UV-Vis Spectroscopic Data
The ultraviolet-visible spectrum of this compound was recorded in methanol (MeOH).
Table 4: UV-Vis Absorption Maxima of this compound [1]
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) |
| 235 | 7800 |
| 271 | 3700 |
| 311 | 1600 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., DEPT or standard ¹³C) is used.
-
The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Film from Solution):
-
Sample Preparation: A small amount of this compound is dissolved in a volatile solvent like dichloromethane (CH₂Cl₂).
-
Film Deposition: A drop of the solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Spectral Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean, empty salt plate is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which provides information about the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A stock solution of this compound of known concentration is prepared in a UV-transparent solvent, such as methanol (MeOH). This solution may be further diluted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Cuvette Preparation: Two quartz cuvettes are cleaned and rinsed with the solvent. One is filled with the pure solvent to be used as a reference (blank), and the other is filled with the sample solution.
-
Spectral Acquisition: The cuvettes are placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the peaks in the spectrum.
Visualized Workflow and Biosynthetic Pathway
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Proposed Biosynthetic Pathway of this compound
Based on its chemical structure, this compound is proposed to be biosynthesized from two molecules of anthranilic acid and one molecule of glycine.[1] The following diagram illustrates this proposed pathway.
Caption: Proposed biosynthetic pathway of this compound.
References
Physical and chemical properties of Sclerotigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclerotigenin is a naturally occurring benzodiazepine metabolite isolated from the sclerotia of the fungus Penicillium sclerotigenum.[1][2] It has garnered scientific interest due to its notable anti-insectan properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation and purification, and its proposed biosynthetic pathway.
Physical and Chemical Properties
This compound is a white solid with a molecular formula of C₁₆H₁₁N₃O₂.[2][3] Its molecular weight is approximately 277.28 g/mol .[3] The compound is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 277.28 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 235-238 °C | [1][2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][4][5] |
| CAS Number | 65641-84-1 | [1][4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Values | Reference |
| UV (MeOH) λmax (ε) | 235 (7800), 271 (3700), 311 (1600) nm | [2] |
| IR (CH₂Cl₂) νmax | 3406, 2928, 2854, 1695, 1458, 1263 cm⁻¹ | [2] |
| EIMS (70 eV) m/z | 277 (M⁺; 100), 276 (64), 248 (39), 220 (32), 192 (20), 102 (25), 76 (25) | [2] |
| FABMS (DTT-DTE matrix) m/z | 278 [(M + H)⁺, 100] | [2] |
| ¹H NMR (DMSO-d₆) | δ 3.99, 4.18 (inequivalent methylene protons) | [2] |
| ¹³C NMR | Data available in cited literature | [2] |
| HRFABMS (M + H)⁺ | obsd 278.0934, calcd for C₁₆H₁₁N₃O₂ + H, 278.0929 | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol for the isolation and purification of this compound is based on the methodology described in the literature.[2]
1. Fermentation and Extraction:
-
Penicillium sclerotigenum (NRRL 3461) is cultured on a solid substrate, such as corn kernels, to produce sclerotia.
-
The sclerotia are harvested and subjected to extraction with an organic solvent, typically methylene chloride (CH₂Cl₂), to obtain a crude extract.
2. Chromatographic Purification:
-
Step 1: Size-Exclusion Chromatography: The crude extract is fractionated using a Sephadex LH-20 column. This step separates compounds based on their size.
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound are further purified by RP-HPLC. While specific parameters from the original isolation are not detailed, a general approach for peptide and small molecule purification can be adapted.[6][7][8]
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where this compound absorbs, such as 235 nm or 271 nm.[2]
-
Note: The precise HPLC conditions (e.g., column dimensions, flow rate, gradient profile) would require optimization for specific laboratory setups.
Biological Activity
This compound has been identified as an anti-insectan compound.[1][2] It demonstrates activity against the crop pest Helicoverpa zea (corn earworm).[2]
Signaling Pathways
Despite a thorough review of the available scientific literature, no specific signaling pathways that are modulated by this compound have been identified. The mechanism of action and the cellular targets responsible for its anti-insectan activity remain an area for future research.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to involve the condensation of two molecules of anthranilic acid with one molecule of glycine. This pathway is suggested by the structural similarity of this compound to the quinazolino benzodiazepinedione portion of asperlicin, a more complex fungal metabolite.[2]
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling integrates patterning and metabolism of the insect growth zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
Sclerotigenin: A Fungal Benzodiazepine with Anti-insectan Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sclerotigenin is a fungal secondary metabolite belonging to the quinazolinobenzodiazepine class of alkaloids. First isolated from the sclerotia of Penicillium sclerotigenum, this compound has garnered interest due to its notable anti-insectan activity. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and relationship to other fungal benzodiazepines. The document includes structured data on its physicochemical and biological properties, detailed experimental protocols for its isolation and analysis, and visual diagrams of its proposed biosynthetic pathway to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the benzodiazepine alkaloids represent a fascinating class of compounds, some of which possess significant pharmacological activities. This compound (6,7-dihydroquinazolino[3,2-a][1][2]benzodiazepine-5,13-dione) is a benzodiazepine derivative produced by several species of Penicillium, including P. sclerotigenum, P. commune, and P. raistrickii.[3] It is the simplest member of the benzodiazepine-quinazolinone natural alkaloid family.[2] The core structure of this compound is a fused quinazolino-benzodiazepinedione system.[1] This compound has been identified as a potent anti-insectan agent, particularly against the crop pest Helicoverpa zea.[1][4]
This guide aims to consolidate the current knowledge on this compound, with a particular focus on its biosynthesis and its comparative context within the broader family of fungal benzodiazepines.
Physicochemical and Biological Properties
This compound possesses a unique chemical structure that dictates its physical and biological characteristics. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₂ | [3] |
| Molecular Weight | 277.28 g/mol | [3] |
| IUPAC Name | 6,7-dihydroquinazolino[3,2-a][1][2]benzodiazepine-5,13-dione | [3] |
| CAS Number | 65641-84-1 | [5] |
| Biological Activity | Anti-insectan against Helicoverpa zea | [1][4] |
Table 1: Physicochemical and Biological Properties of this compound
Biosynthesis of this compound
The biosynthesis of fungal benzodiazepines, including this compound, is a complex process orchestrated by a series of dedicated enzymes. While the specific biosynthetic gene cluster for this compound in Penicillium sclerotigenum has not been explicitly characterized in published literature, a putative pathway can be proposed based on the known biosynthesis of related fungal benzodiazepines, such as asperlicin and benzomalvins, and the precursor feeding studies for this compound itself.
The biosynthesis of these complex molecules is primarily governed by Non-Ribosomal Peptide Synthetases (NRPSs). These large, multi-domain enzymes activate and link amino acid precursors in an assembly-line fashion. The proposed biosynthetic pathway for this compound involves the condensation of two molecules of anthranilic acid and one molecule of glycine.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is initiated by a multi-modular NRPS. The key steps are outlined below and illustrated in the accompanying diagrams.
-
Activation of Precursors: An NRPS adenylation (A) domain selects and activates two molecules of anthranilic acid and one molecule of glycine as their corresponding aminoacyl-adenylates.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) domains (also known as peptidyl carrier proteins or PCPs) within the NRPS.
-
Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids. The sequence of condensation is likely Glycine -> Anthranilic Acid -> Anthranilic Acid.
-
Cyclization and Ring Formation: The final steps involve intramolecular cyclization reactions to form the characteristic quinazolinone and benzodiazepine rings. This is thought to be catalyzed by a specialized domain, potentially a terminal condensation (CT) domain or a dedicated "benzodiazepine synthase" domain, which facilitates the release of the final product from the NRPS. This enzymatic control ensures the regioselectivity of the cyclization.
Comparison with Other Fungal Benzodiazepines
The biosynthetic logic of this compound production shares similarities with that of other fungal benzodiazepines, such as asperlicin and benzomalvins. These pathways also utilize NRPS machinery to assemble amino acid precursors.
-
Asperlicin: The biosynthesis of asperlicin is proposed to involve tryptophan, anthranilate, and leucine.
-
Benzomalvins: The benzomalvin biosynthetic gene cluster in Aspergillus terreus has been identified and consists of two NRPS genes and a methyltransferase. The NRPSs incorporate two molecules of anthranilate and one molecule of a hydrophobic amino acid (like phenylalanine).
The key difference in the biosynthesis of these compounds lies in the specific amino acid precursors incorporated by the respective NRPS adenylation domains. This highlights the modularity and evolutionary adaptability of fungal secondary metabolite biosynthesis.
Experimental Protocols
This section provides an overview of the methodologies for the production, extraction, and analysis of this compound.
Fungal Fermentation
-
Organism: Penicillium sclerotigenum (e.g., NRRL 3461).
-
Culture Medium: Solid-substrate fermentation on corn kernels has been successfully used for the production of sclerotia, which are rich in this compound.[1] Alternatively, liquid fermentation in appropriate media can be employed.
-
Incubation: Cultures are typically incubated under appropriate conditions of temperature and humidity to promote fungal growth and secondary metabolite production.
Extraction and Purification
A general workflow for the extraction and purification of this compound is presented below and in the accompanying diagram.
-
Extraction: The fungal biomass (sclerotia or mycelium) is harvested and extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or methanol.[1]
-
Initial Fractionation: The crude extract is subjected to column chromatography, for example, using Sephadex LH-20.[1]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC to yield pure this compound.[1]
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the quantitative analysis of this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
-
Detection: Detection can be performed at a wavelength corresponding to the UV absorbance maximum of this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of purified this compound.
Conclusion
This compound represents an intriguing example of the chemical diversity found within fungal secondary metabolites. Its unique quinazolinobenzodiazepine structure and anti-insectan properties make it a valuable subject for further research. While its biosynthetic pathway is yet to be fully elucidated through genetic studies, comparisons with related fungal benzodiazepines provide a strong hypothetical framework centered around NRPS-mediated synthesis. The experimental protocols outlined in this guide provide a foundation for researchers to explore the production, isolation, and analysis of this and other related fungal natural products. Future work, including the identification and characterization of the this compound biosynthetic gene cluster, will be crucial for a complete understanding of its formation and for enabling synthetic biology approaches to produce novel analogs with potentially enhanced biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Beyond the Exoskeleton: A Technical Guide to the Untapped Biological Potential of Sclerotigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclerotigenin, a benzodiazepine-quinazolinone alkaloid first identified for its potent insecticidal properties, represents a scaffold of significant, yet largely unexplored, therapeutic potential. Isolated from the sclerotia of Penicillium sclerotigenum, its structural relatives within the quinazolinone and benzodiazepine families have demonstrated a remarkable breadth of bioactivities. This technical guide delves into the prospective non-insecticidal applications of this compound, drawing upon the established pharmacological profiles of analogous compounds. We will explore potential cytotoxic, antimicrobial, and anti-inflammatory activities, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and workflows to provide a comprehensive resource for future research and development.
Introduction: The Quinazolinone Core - A Privileged Scaffold
This compound belongs to the benzodiazepine-quinazolinone class of natural products. The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1] While this compound's primary documented activity is as an insect growth regulator against pests like Helicoverpa zea, its structural congeners, including the circumdatins and benzomalvins, exhibit a range of pharmacological effects that suggest a broader biological role for this compound itself.[2][3] This guide will extrapolate the potential of this compound by examining the established bioactivities of its structural class.
Potential Cytotoxic and Antitumor Activity
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling molecules in cancer progression.[4][5][6] Structurally similar compounds to this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.
Quantitative Data on Related Compounds
The following table summarizes the cytotoxic activity of various quinazolinone derivatives against several human cancer cell lines. This data suggests that this compound could be a valuable candidate for similar screening.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Quinazolinone derivative 8h | SKLU-1 (Lung) | 23.09 | [7] |
| MCF-7 (Breast) | 27.75 | [7] | |
| HepG-2 (Liver) | 30.19 | [7] | |
| Benzomalvin Derivatives | HCT116 (Colon) | Dose- and time-dependent cytotoxicity observed | [3][8] |
| N-arylbenzo[h]quinazoline-2-amine 4a | HuH-7 (Liver) | 1.7 - 6 µM | [9] |
| Caco-2 (Colon) | 1.7 - 6 µM | [9] | |
| MDA-MB-468 (Breast) | 1.7 - 6 µM | [9] | |
| HCT-116 (Colon) | 1.7 - 6 µM | [9] |
Postulated Mechanisms of Action
Studies on benzomalvins and other quinazolinone derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.[3][8] Key molecular events could involve the modulation of proteins such as PARP and the tumor suppressor p53.[3]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or a related compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Potential Antimicrobial Activity
The quinazolinone scaffold is present in numerous compounds exhibiting potent antibacterial and antifungal activities.[11][12][13][14] This suggests that this compound could possess antimicrobial properties worth investigating.
Quantitative Data on Related Compounds
The antimicrobial efficacy of quinazolinone derivatives has been demonstrated against a range of pathogens.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinazolinone derivatives | Staphylococcus aureus | Varies | [12][13] |
| Streptococcus pyogenes | Varies | [12] | |
| Escherichia coli | Varies | [12] | |
| Pseudomonas aeruginosa | Varies | [12] | |
| Aspergillus niger | Varies | [12] | |
| Candida albicans | Varies | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Benzodiazepine and quinazolinone derivatives have been reported to possess anti-inflammatory properties.[18][19][20] These effects are often attributed to the inhibition of key inflammatory mediators and enzymes.
Postulated Mechanisms of Action
The anti-inflammatory effects of related compounds are thought to be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[21][22] Additionally, stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes, is another potential mechanism.[23]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
Inhibition of protein denaturation is a widely used in vitro assay to screen for anti-inflammatory activity.[21][23][24]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Conclusion and Future Directions
While this compound's insecticidal activity is well-documented, its structural similarity to a vast array of pharmacologically active benzodiazepine-quinazolinone alkaloids strongly suggests a rich, untapped potential for therapeutic applications. The evidence from related compounds points towards promising avenues of investigation in oncology, infectious diseases, and inflammatory disorders. The experimental protocols detailed in this guide provide a foundational framework for researchers to systematically evaluate the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, will be crucial in elucidating the full therapeutic potential of this intriguing natural product and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Circumdatin H, a new inhibitor of mitochondrial NADH oxidase, from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jst.vn [jst.vn]
- 8. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. researchgate.net [researchgate.net]
- 15. pdb.apec.org [pdb.apec.org]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. ijcrt.org [ijcrt.org]
- 24. medwinpublishers.com [medwinpublishers.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sclerotigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies for producing sclerotigenin, a benzodiazepine-quinazolinone natural alkaloid with noted anti-insectan activity. The protocols described herein are based on established fluorous synthesis techniques, offering a robust and efficient route to the this compound scaffold and its analogues.
Introduction
This compound, isolated from the sclerotia of Penicillium sclerotigenum, belongs to the benzodiazepine-quinazolinone family of alkaloids. Its promising anti-insectan properties have made it a target of interest for synthetic chemists and drug discovery programs. The core structure, a 1,4-benzodiazepine-2,5-dione ring system, serves as a key intermediate in the synthesis of this compound and related biologically active compounds. The following protocols detail a fluorous synthesis approach, which facilitates purification through fluorous solid-phase extraction (F-SPE).
General Synthesis Workflow
The synthesis of the this compound ring skeleton involves a multi-step process starting from fluorous-tagged benzaldehyde. The key steps include reductive amination, coupling with anthranilic acid, cyclization to form the benzodiazepinedione core, and subsequent derivatization and deprotection steps.
Caption: General workflow for the synthesis of the this compound scaffold.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodiazepine-2,5-dione Intermediate
This protocol outlines the initial steps for the construction of the core benzodiazepinedione ring system using a fluorous-tagged starting material.
Materials:
-
Fluorous benzaldehyde (1)
-
Amino ester
-
Anthranilic acid
-
t-butylimino-tris(dimethylamino)phosphorane
-
2-Nitrobenzoic acid
-
Dichloromethane (CH₂Cl₂)
-
Dimethylformamide (DMF)
Procedure:
-
Reductive Amination: Perform a reductive amination of fluorous benzaldehyde (1) with an appropriate amino ester to yield compound 2.
-
Coupling Reaction: React compound 2 with an anthranilic acid to form the amide precursor.
-
Cyclization: The key 1,4-benzodiazepine-2,5-dione intermediate (4) is formed through a cyclization reaction.
-
Acylation: To a solution of the benzodiazepinedione (4) in CH₂Cl₂, add t-butylimino-tris(dimethylamino)phosphorane (10 equivalents) and 2-nitrobenzoic acid (2 equivalents).
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Concentrate the mixture in a rotary evaporator.
-
Dissolve the residue in DMF (1 mL) and purify using a RapidTrace® SPE workstation with 2 g cartridges to afford the acylated product (5).
Protocol 2: Formation of the this compound Ring Skeleton
This protocol describes the subsequent steps to form the final quinazolinone ring of the this compound scaffold.
Materials:
-
Acylated benzodiazepinedione (5)
-
Zinc dust
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)-H₂O-Dimethyl sulfide (DMS) mixture (90:5:5)
-
Dimethylformamide (DMF)
Procedure:
-
Nitro Group Reduction: To a solution of compound 5 in acetic acid (1 mL), add zinc dust (20 equivalents).
-
Sonicate the mixture at room temperature for 2 hours.
-
Filter the zinc and dilute the filtrate with EtOAc.
-
Wash the organic layer with NaHCO₃ and brine.
-
Dry the EtOAc solution and concentrate it using a rotary evaporator.
-
Dissolve the residue in MeCN and purify by C18 HPLC to obtain the reduced product (6).
-
Deprotection: Stir a solution of compound 6 in a TFA-H₂O-DMS (90:5:5) mixture for 3 days.
-
Concentrate the reaction mixture in a rotary evaporator.
-
Dissolve the residue in DMF (1 mL) and purify using a RapidTrace® SPE workstation to yield the final this compound-type compound (7).
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the fluorous synthesis of the this compound scaffold.
| Step | Product | Yield (%) |
| Acylation of benzodiazepinedione | 5 | 72-90% |
| Reduction of the nitro group | 6 | 21-73% |
| Final deprotection | 7 | 63-100% |
Fluorous Solid-Phase Extraction (F-SPE) Workflow
The use of a fluorous-tagged protecting group allows for efficient purification of intermediates using F-SPE. This technique simplifies the purification process compared to traditional chromatographic methods.
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Biological Activity and Potential Applications
This compound has demonstrated promising anti-insectan activity.[1] While the precise mechanism of action is still under investigation, its classification as a benzodiazepine-quinazolinone suggests potential interactions with neurotransmitter receptors or other critical physiological pathways in insects. Further research into the specific molecular targets of this compound could lead to the development of novel insecticides with unique modes of action. The synthetic protocols outlined here provide a valuable tool for generating this compound analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing its biological activity and developing it into a viable pest management agent.
References
Mass Spectrometry Analysis of Sclerotigenin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclerotigenin is a polyketide-derived benzodiazepine-like secondary metabolite produced by fungi of the genus Penicillium, notably Penicillium sclerotigenum. As a member of the diverse azaphilone class of fungal pigments, this compound and its potential metabolites are of significant interest due to their unique chemical structures and potential bioactivities. This document provides detailed application notes and experimental protocols for the analysis of this compound and its putative metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in developing robust analytical workflows for the identification, and quantification of these compounds in complex matrices such as fungal cultures and biological samples.
Application Notes
Overview of LC-MS/MS for this compound Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the analysis of this compound and its metabolites due to its high sensitivity, selectivity, and ability to provide structural information. The methodology typically involves separation of the target analytes from a complex mixture by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by ionization and mass analysis.
Key Analytical Considerations:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound and its metabolites, typically in positive ion mode, to generate protonated molecules [M+H]⁺.
-
Mass Analysis: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. A QqQ instrument is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while high-resolution instruments are advantageous for the identification of unknown metabolites and elucidation of fragmentation pathways.
-
Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ions, generating a characteristic pattern of product ions that can be used for structural confirmation and quantification. The fragmentation of the azaphilone core often involves characteristic losses of small neutral molecules.
Data Presentation: Quantitative Analysis
While specific quantitative data for this compound and its metabolites are not extensively available in the public domain, the following table provides a representative example of how such data would be structured for an LC-MS/MS analysis in MRM mode. The m/z values provided are hypothetical and based on the known structure of this compound and potential metabolic modifications (e.g., hydroxylation, demethylation). Researchers should determine these values empirically for their specific analytical setup.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 389.1 | 257.1 | 50 | 25 |
| 185.1 | 50 | 35 | ||
| Hydroxy-Sclerotigenin | 405.1 | 273.1 | 50 | 25 |
| 201.1 | 50 | 35 | ||
| Demethyl-Sclerotigenin | 375.1 | 243.1 | 50 | 25 |
| 171.1 | 50 | 35 |
Table 1: Representative MRM parameters for the quantitative analysis of this compound and its putative metabolites. These values are illustrative and require optimization.
Experimental Protocols
Sample Preparation: Extraction of this compound from Penicillium sclerotigenum Culture
This protocol describes the extraction of this compound and its metabolites from a fungal culture for subsequent LC-MS analysis.
Materials:
-
Penicillium sclerotigenum culture grown on a suitable solid or in a liquid medium.
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Harvesting: For solid cultures, excise the agar plugs containing the fungal mycelium. For liquid cultures, separate the mycelium from the broth by filtration or centrifugation.
-
Extraction:
-
Homogenize the mycelium and agar plugs (if applicable) in a sufficient volume of ethyl acetate (e.g., 3 x 20 mL) using a blender or homogenizer.
-
For liquid culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate three times in a separatory funnel.
-
-
Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol or a methanol:water (1:1, v/v) solution.
-
Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of this compound. Optimization of these parameters is crucial for achieving desired performance.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound and its metabolites.
Application Notes and Protocols for In Vivo Testing of Sclerotigenin in Insect Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclerotigenin, a secondary metabolite produced by various fungi, has demonstrated phytotoxic and antimicrobial properties. While its specific effects on insects have not been extensively documented, its biological activities in other systems suggest its potential as a bioactive compound for further investigation in insect models. These application notes provide a framework for the in vivo testing of this compound in two widely used insect models: the fruit fly (Drosophila melanogaster) and the greater wax moth (Galleria mellonella). The protocols outlined below are designed to assess the toxicity, immunomodulatory effects, and potential as a novel insecticide or antimicrobial agent.
Hypothesized Mechanism of Action
In the absence of direct studies on this compound's mechanism of action in insects, we hypothesize that it may act as an inhibitor of a key enzyme involved in the insect's immune response, specifically targeting a serine protease within the melanization cascade. The melanization pathway is a rapid and crucial component of the insect innate immune system, responsible for the encapsulation of foreign invaders and wound healing. Inhibition of this pathway could lead to increased susceptibility to infections and compromised immune function.
Hypothetical Signaling Pathway: this compound Inhibition of the Melanization Cascade
Caption: Hypothetical inhibition of a key serine protease in the insect melanization pathway by this compound.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the described protocols. These tables are for illustrative purposes to guide data organization and interpretation.
Table 1: Acute Toxicity of this compound in Drosophila melanogaster (Oral Administration)
| This compound Concentration (µg/g of food) | Number of Flies (n) | Mortality (%) after 72h | Average Lifespan (days) |
| 0 (Control) | 100 | 5 ± 1.2 | 45 ± 3.5 |
| 10 | 100 | 12 ± 2.5 | 38 ± 4.1 |
| 50 | 100 | 35 ± 4.1 | 25 ± 3.8 |
| 100 | 100 | 68 ± 5.3 | 12 ± 2.9 |
| 200 | 100 | 95 ± 3.0 | 4 ± 1.5 |
Table 2: Acute Toxicity of this compound in Galleria mellonella Larvae (Injection)
| This compound Dose (µ g/larva ) | Number of Larvae (n) | Mortality (%) after 24h | Melanization Score (0-4) |
| 0 (PBS Control) | 30 | 3 ± 1.5 | 0.2 ± 0.1 |
| 1 | 30 | 10 ± 2.1 | 0.5 ± 0.2 |
| 5 | 30 | 25 ± 3.8 | 1.8 ± 0.4 |
| 10 | 30 | 55 ± 4.5 | 3.2 ± 0.5 |
| 20 | 30 | 90 ± 3.3 | 3.9 ± 0.2 |
Table 3: Effect of this compound on Immune Response in Galleria mellonella Larvae Challenged with E. coli
| Treatment Group | Number of Larvae (n) | Survival (%) after 48h | Hemocyte Count (cells/µL) | Phenoloxidase Activity (ΔA490/min) |
| PBS Control | 20 | 100 | 2.5 x 10^6 ± 0.3 | 0.05 ± 0.01 |
| E. coli only | 20 | 20 ± 5.0 | 1.2 x 10^6 ± 0.2 | 0.45 ± 0.05 |
| E. coli + this compound (5 µg) | 20 | 5 ± 2.5 | 1.0 x 10^6 ± 0.3 | 0.15 ± 0.03 |
| This compound only (5 µg) | 20 | 95 ± 2.1 | 2.4 x 10^6 ± 0.4 | 0.06 ± 0.01 |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment of this compound in Drosophila melanogaster via Oral Administration
This protocol determines the median lethal dose (LD50) and observes sublethal effects of this compound when administered orally to adult fruit flies.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, then diluted in water)
-
Standard Drosophila medium
-
Vials for housing flies
-
Adult Drosophila melanogaster (e.g., w1118 strain), 3-5 days old, mixed sexes
-
CO2 anesthesia apparatus
-
Incubator at 25°C with a 12:12h light:dark cycle
Procedure:
-
Preparation of this compound-containing food: a. Prepare standard Drosophila medium and cool to approximately 55-60°C. b. Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO). Note: The final concentration of the solvent in the food should be non-toxic (typically <1%). c. Add the this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/g of food). Prepare a control food with the solvent alone. d. Mix thoroughly and dispense 5-10 mL of the medium into each vial. Allow the food to solidify at room temperature.
-
Fly Exposure: a. Anesthetize adult flies with CO2. b. Place 20-25 flies into each vial containing the control or this compound-laced food. Prepare at least 5 replicate vials for each concentration. c. Place the vials in an incubator at 25°C.
-
Data Collection: a. Record the number of dead flies in each vial every 24 hours for at least 7 days. b. Calculate the percentage mortality at each time point for each concentration. c. Observe any behavioral changes (e.g., lethargy, uncoordinated movement) in the surviving flies.
Caption: Workflow for assessing the oral toxicity of this compound in Drosophila melanogaster.
Protocol 2: Acute Toxicity and Immune Response Assessment of this compound in Galleria mellonella Larvae
This protocol evaluates the toxicity of this compound when injected into the hemocoel of G. mellonella larvae and assesses its impact on key immune parameters.
Materials:
-
This compound (dissolved in phosphate-buffered saline, PBS; a minimal amount of a co-solvent like DMSO may be used if necessary)
-
Final instar Galleria mellonella larvae (200-300 mg)
-
10 µL Hamilton syringe with a 30-gauge needle
-
Sterile PBS
-
Incubator at 37°C
-
Hemocytometer
-
Spectrophotometer
Procedure:
-
Preparation of this compound Solution: a. Dissolve this compound in sterile PBS to achieve the desired concentrations (e.g., 0.1, 0.5, 1, 2 mg/mL). If a co-solvent is used, ensure the final concentration is non-toxic to the larvae. Prepare a PBS control with the same concentration of the co-solvent if applicable.
-
Larval Injection: a. Select healthy, active larvae of similar size and weight. b. Inject 10 µL of the this compound solution or PBS control into the hemocoel via the last left proleg. c. Place the injected larvae in a petri dish and incubate at 37°C in the dark.
-
Toxicity Assessment: a. Monitor larval survival at 24, 48, and 72 hours post-injection. b. Record the number of dead larvae (unresponsive to touch). c. Score the degree of melanization on a scale of 0 (no melanization) to 4 (completely black).
-
Immune Parameter Assessment (at a sub-lethal dose): a. At 24 hours post-injection, collect hemolymph from a separate cohort of larvae for each treatment group. b. Hemocyte Count: Dilute the hemolymph in an anticoagulant buffer and count the number of hemocytes using a hemocytometer. c. Phenoloxidase (PO) Activity Assay: i. Centrifuge the hemolymph to separate the plasma. ii. Add L-DOPA solution to the plasma. iii. Measure the change in absorbance at 490 nm over time using a spectrophotometer to determine PO activity.
Caption: Workflow for assessing the toxicity and immunomodulatory effects of this compound in Galleria mellonella larvae.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the in vivo evaluation of this compound in established insect models. By systematically assessing its toxicity and impact on the insect immune system, researchers can elucidate its potential as a novel insecticide, an immunomodulatory agent, or a tool to study fundamental insect physiology. The hypothesized mechanism of action and the illustrative data tables serve as a guide for experimental design and data interpretation in this nascent area of research.
Application Notes and Protocols: Sclerotigenin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclerotigenin is a benzodiazepine metabolite produced by fungi of the genus Penicillium, notably Penicillium sclerotigenum.[1] It has garnered interest due to its bioactivity as an insect growth regulator, showing efficacy against agricultural pests such as the caterpillar Helicoverpa zea.[1] As a member of the fungal benzodiazepine class, which also includes compounds like asperlicins and circumdatins, this compound is also a significant marker in the chemotaxonomy of Penicillium species.[1]
Accurate and reproducible research in the fields of natural product chemistry, agrochemical development, and mycotoxin analysis requires a well-characterized analytical standard of this compound. This document provides detailed protocols for the preparation, characterization, and use of a this compound analytical standard.
Physicochemical and Stability Data
A summary of the key physicochemical properties and stability information for this compound is provided in Table 1. This data is essential for the accurate preparation of stock solutions and for ensuring the integrity of the analytical standard over time.
Table 1: Physicochemical Properties and Stability of this compound
| Parameter | Value | Reference |
| IUPAC Name | 6,7-dihydroquinazolino[3,2-a][1]benzodiazepine-5,13-dione | PubChem |
| CAS Number | 65641-84-1 | [1] |
| Molecular Formula | C₁₆H₁₁N₃O₂ | [1] |
| Molecular Weight | 277.3 g/mol | [1] |
| Appearance | Light tan solid | [1] |
| Purity | >95% (as commercially available) | [1] |
| Melting Point | 235-238 °C | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (Solution) | Aliquoted in tightly sealed vials at -20°C for up to one month. | General Recommendation |
| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. |
Experimental Protocols
Preparation of this compound Analytical Standard from Penicillium sclerotigenum
This protocol describes a representative method for the isolation and purification of this compound from fungal culture to a purity suitable for an analytical standard. The workflow is depicted in Figure 1.
3.1.1. Fungal Cultivation and Extraction
-
Inoculation and Fermentation: Inoculate a sterile solid-state fermentation medium (e.g., rice or wheat bran) with a pure culture of Penicillium sclerotigenum. Incubate at 25-28°C in the dark for 21-28 days, or until significant fungal growth and sclerotia formation are observed.
-
Drying and Grinding: Harvest the fungal biomass and sclerotia and dry them at 40-50°C in a ventilated oven until a constant weight is achieved. Grind the dried material into a fine powder.
-
Solvent Extraction: Macerate the powdered fungal material with methanol (or a mixture of methanol and chloroform) at a ratio of 1:10 (w/v) for 24 hours at room temperature with continuous agitation. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the solvent extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
3.1.2. Purification of this compound
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a minimal amount of methanol and partition it against an equal volume of n-hexane to remove nonpolar impurities. Discard the hexane layer. Subsequently, partition the methanolic layer against ethyl acetate. Collect the ethyl acetate fraction, which will contain this compound.
-
Column Chromatography: Concentrate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto a silica gel column packed in n-hexane. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 1:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). Pool the fractions containing the compound with the expected Rf value for this compound.
-
Recrystallization: Concentrate the pooled fractions to dryness. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by refrigeration to induce crystallization. Collect the crystals by filtration and wash with cold methanol. Repeat the recrystallization process until a high purity is achieved.
3.1.3. Characterization and Purity Assessment
The identity and purity of the prepared this compound standard should be confirmed using a combination of spectroscopic and chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of ≥98% is generally required for an analytical standard.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Use of this compound Analytical Standard in HPLC Analysis
This protocol provides a representative HPLC method for the quantification of this compound in a sample matrix.
3.2.1. Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the this compound analytical standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
3.2.2. HPLC System and Conditions
A typical HPLC system equipped with a UV detector can be used. The parameters in Table 2 are a starting point and may require optimization.
Table 2: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | To be determined by UV scan (likely in the range of 254-370 nm) |
| Run Time | 10 minutes |
3.2.3. Calibration Curve and Quantification
-
Inject the working standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the sample solution (prepared using the same solvent as the standards) and determine the peak area for this compound.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Putative Signaling Pathway of this compound as an Insect Growth Regulator
As an insect growth regulator, this compound likely disrupts the normal development and metamorphosis of insects. While the specific molecular target of this compound has not been definitively elucidated, its effects are likely mediated through interference with key hormonal signaling pathways that control molting and development. The three primary pathways targeted by insect growth regulators are the juvenile hormone pathway, the ecdysone pathway, and chitin synthesis. Figure 2 illustrates a putative mechanism of action where this compound may act as an antagonist to the ecdysone receptor.
In this proposed pathway, this compound acts as an antagonist to the ecdysone receptor (EcR). By binding to the receptor, it prevents the natural ligand, ecdysone, from activating it. This blockage prevents the transcription of genes necessary for the production of proteins required for molting. The ultimate result is a failure in the molting process, leading to developmental arrest and mortality of the insect. It is also plausible that this compound could interfere with the juvenile hormone pathway or directly inhibit chitin synthesis, and further research is needed to elucidate the precise mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sclerotigenin Fermentation and Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Sclerotigenin fermentation and yield optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound is a bioactive secondary metabolite with anti-insectan properties. It is a benzodiazepine compound produced by the sclerotia of the fungus Penicillium sclerotigenum. This fungus was first isolated from tubers of the Chinese yam (Dioscorea batatas).
Q2: What are the general fermentation conditions for this compound production?
A2: While specific optimal conditions can vary, submerged fermentation of Penicillium sclerotigenum is a common method for this compound production. Key parameters to control include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation. Generally, a neutral to slightly acidic pH and temperatures between 25-30°C are favorable for Penicillium species.
Q3: How can I increase the yield of this compound in my fermentation?
A3: Yield optimization can be achieved through several strategies:
-
Media Optimization: Systematically varying carbon and nitrogen sources, as well as trace elements, can significantly impact yield. Statistical methods like Response Surface Methodology (RSM) can be employed to identify the optimal media composition.
-
Precursor Feeding: As a polyketide-derived compound, feeding precursors of the biosynthetic pathway at specific time points during fermentation can enhance production.
-
Process Parameter Control: Tightly controlling pH, dissolved oxygen, and temperature in a bioreactor can lead to significant yield improvements. For instance, maintaining a low pH (below 6) has been shown to be key for the accumulation of related azaphilones in submerged cultures of P. sclerotiorum.[1]
-
Strain Improvement: Classical mutagenesis or genetic engineering of the Penicillium sclerotigenum strain can lead to higher-producing mutants.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of this compound. A combination of HPLC with colorimetry has also been successfully used for the quantification of sclerotiorin, a related azaphilone pigment from P. sclerotiorum.[2] The use of a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection is a common approach.[2]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Yield | 1. Suboptimal media composition. 2. Inadequate aeration or agitation. 3. Incorrect pH or temperature. 4. Poor inoculum quality. 5. Production of other competing secondary metabolites. | 1. Perform media optimization studies. Test different carbon and nitrogen sources and their concentrations.[3][4][5][6] 2. Increase agitation speed or aeration rate to ensure sufficient dissolved oxygen, but avoid excessive shear stress. 3. Monitor and control pH and temperature throughout the fermentation. For Penicillium species, a pH between 5 and 7 and a temperature between 25-30°C is often optimal.[7][8][9][10][11] 4. Ensure a healthy and viable spore suspension or vegetative inoculum is used. 5. Consider genetic modification to knock out competing pathways or use media compositions that favor this compound biosynthesis. |
| High Biomass, Low Product Yield | 1. Nutrient limitation for secondary metabolism. 2. Carbon catabolite repression. 3. Fermentation terminated too early or too late. | 1. Ensure the medium contains sufficient precursors and is not depleted of key nutrients during the production phase. A two-stage feeding strategy (growth phase followed by production phase with different nutrient feeds) can be beneficial. 2. Use slowly metabolizable carbon sources or maintain a low concentration of rapidly used sugars like glucose to avoid repression of secondary metabolite gene clusters. 3. Perform a time-course study to determine the optimal harvest time for maximum this compound concentration. |
| Inconsistent Batch-to-Batch Results | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in physical parameters (pH, temperature, aeration). | 1. Standardize the inoculum preparation protocol, including spore concentration and age of the culture. 2. Ensure precise weighing of media components and consistent sterilization procedures. 3. Calibrate probes and ensure tight control of all physical parameters in the bioreactor. |
| Mycelial Pelleting or Clumping | 1. High agitation speed. 2. Media composition. 3. Inoculum concentration. | 1. Reduce the agitation speed to minimize shear stress, which can induce pellet formation. 2. Adjust the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium. 3. Optimize the initial spore concentration; very high or very low concentrations can lead to pelleting. |
| Foaming in the Bioreactor | 1. High protein content in the medium (e.g., yeast extract, peptone). 2. High agitation and aeration rates. | 1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
Data Presentation
Table 1: Influence of Carbon Source on Secondary Metabolite Production by Penicillium spp. (Illustrative Data)
| Carbon Source (20 g/L) | Mycelial Biomass (g/L) | Relative Metabolite Yield (%) |
| Galactose | 1.12 | 95.5 |
| Soluble Starch | - | 76.3 |
| Millet Flour | 1.02 | - |
Note: This table is based on data for a related secondary metabolite from Streptomyces alfalfae and serves as an illustrative example of how carbon sources can be screened.[12]
Table 2: Optimization of Sclerotiorin Production using Response Surface Methodology (RSM)
| Optimization Stage | Sclerotiorin Yield Increase (Fold) |
| Shaken Flasks | 2.1 |
| Stirred Tank Bioreactor (2-L) | 2.2 |
This table summarizes the reported improvement in the production of sclerotiorin, a related azaphilone, by P. sclerotiorum after optimization.[13]
Experimental Protocols
1. Protocol for Optimization of this compound Production using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing this compound production by Penicillium sclerotigenum using RSM.
-
Step 1: Inoculum Preparation
-
Grow P. sclerotigenum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).
-
-
Step 2: Screening of Significant Variables (Plackett-Burman Design)
-
Identify potential variables affecting this compound production (e.g., carbon source concentration, nitrogen source concentration, initial pH, temperature, agitation speed).
-
Design a Plackett-Burman experiment to screen for the most significant factors with a minimal number of experimental runs.
-
Perform the fermentation experiments in shake flasks according to the experimental design.
-
After the fermentation period, extract this compound from the culture broth and mycelium and quantify using HPLC.
-
Analyze the results statistically to identify the variables with the most significant positive or negative effects on yield.
-
-
Step 3: Optimization of Significant Variables (Central Composite Design)
-
Select the top 2-3 most significant variables identified in the Plackett-Burman experiment.
-
Design a Central Composite Design (CCD) experiment to study the interactions between these variables and find their optimal levels.
-
Conduct the fermentation experiments as per the CCD matrix.
-
Quantify this compound yield for each experimental run.
-
Use statistical software to fit a second-order polynomial equation to the experimental data and generate response surface plots.
-
Determine the optimal values for the selected variables that predict the maximum this compound yield.
-
-
Step 4: Validation of the Model
-
Perform a fermentation experiment using the optimized conditions predicted by the RSM model.
-
Compare the experimental yield with the predicted yield to validate the accuracy of the model.
-
2. Protocol for Quantitative Analysis of this compound by HPLC
This protocol is adapted from a method for the quantitative analysis of the related compound sclerotiorin.[2]
-
Step 1: Sample Preparation (Extraction)
-
Separate the mycelium from the fermentation broth by filtration.
-
Lyophilize (freeze-dry) the mycelium to a constant weight.
-
Extract a known weight of the lyophilized mycelium with a suitable solvent (e.g., methanol) by sonication or shaking.
-
Centrifuge the extract to pellet the mycelial debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Step 2: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 65:35 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of a purified this compound standard. For sclerotiorin, 370 nm is used.[2]
-
Injection Volume: 20 µL.
-
-
Step 3: Quantification
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Inject the extracted samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve. The final yield can be expressed as mg of this compound per gram of dry mycelium or per liter of fermentation broth.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The effects of temperature, pH, and salinity on the growth and dimorphism of Penicillium marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Sclerotigenin Technical Support Center: Stability and Degradation in Solution
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Sclerotigenin in its solid form and in solution?
A1: For solid this compound, long-term storage at -20°C is recommended, which can maintain its integrity for at least four years.[1] In solution, it is advisable to store stock solutions at -80°C for up to one year.[2] For short-term storage of working solutions, -20°C is suitable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Powder | -20°C | ≥ 4 years[1] |
| Long-term | In Solvent | -80°C | Up to 1 year[2] |
| Short-term | In Solvent | -20°C | Up to 1 month[3] |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1][3] The choice of solvent will depend on the specific requirements of your experiment, including cellular toxicity and compatibility with other reagents. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the quinazolinobenzodiazepine structure, this compound may be susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The amide bonds within the benzodiazepine ring system can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[4] This can lead to the opening of the diazepine ring and loss of biological activity.
-
Oxidation: The nitrogen and methylene groups in the structure could be sites for oxidation. Oxidation can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or peroxides present in solvents.[5]
-
Photodegradation: Many benzodiazepine derivatives are known to be light-sensitive and can degrade upon exposure to UV or even ambient light.[6] This can lead to complex rearrangements and the formation of various degradation products.
Below is a generalized diagram illustrating potential degradation pathways for a benzodiazepine-like structure.
Caption: Potential Degradation Pathways for this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions of this compound. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles. Always store stock solutions at -80°C for long-term storage. |
| pH-induced degradation in aqueous buffer | Measure the pH of your experimental buffer. If it is strongly acidic or alkaline, consider if this compound is stable under these conditions. Perform a pilot experiment to assess the stability of this compound in your buffer over the time course of your experiment. If necessary, adjust the buffer pH to a more neutral range if the experimental design allows. |
| Photodegradation | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Oxidative degradation | Use high-purity solvents and degas aqueous buffers to remove dissolved oxygen. Avoid sources of metal ion contamination. |
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing this compound samples.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is a strong indication of this compound degradation. Review the handling and storage of the sample that showed the unknown peaks. Were there deviations from the recommended procedures? (e.g., prolonged exposure to light, elevated temperature, inappropriate pH). |
| Solvent impurities | Analyze a blank solvent injection to rule out impurities from the solvent as the source of the extra peaks. |
| Carryover from previous injections | Run a blank injection after a concentrated sample to check for carryover in your analytical system. |
The following workflow can help identify the source of unexpected peaks in your analysis.
Caption: Workflow for Investigating Unknown Chromatographic Peaks.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
High-purity solvents (e.g., Methanol, Acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Calibrated oven
-
Photostability chamber or a light source with controlled UV and visible output
-
HPLC or UPLC system with a suitable detector (e.g., UV/Vis or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them with an appropriate amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of the this compound stock solution in a calibrated oven at an elevated temperature (e.g., 70°C), protected from light.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and dilute for analysis.
-
-
Photodegradation:
-
Expose a sample of the this compound stock solution to a controlled light source (UV and visible light) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples from both the light-exposed and dark control, and dilute for analysis.
-
-
Analysis:
-
Analyze all samples (including a non-degraded control) by a suitable stability-indicating HPLC or UPLC-MS method.
-
Compare the chromatograms of the stressed samples with the control to identify degradation products and quantify the loss of this compound.
-
This experimental workflow is summarized in the diagram below.
Caption: Forced Degradation Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Sclerotigenin Technical Support Center: Troubleshooting Solubility and Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Sclerotigenin, a fungal benzodiazepine with known anti-insectan properties. This guide focuses on solubility issues and appropriate solvent selection to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a benzodiazepine metabolite isolated from Penicillium species.[1] It is characterized as a light tan solid with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 277.3 g/mol | [1][2] |
| Melting Point | 235-238 °C | [2] |
Q2: In which solvents is this compound soluble?
This compound is soluble in several common organic solvents. These include:
Q3: Is there any quantitative data on the solubility of this compound?
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in an appropriate organic solvent like DMSO, DMF, ethanol, or methanol. For cell-based assays, it is advisable to prepare a concentrated stock solution (e.g., 1000x the final working concentration) to minimize the amount of organic solvent introduced into the experimental system.
Here is a general protocol for preparing a stock solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if needed.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
The following table provides solvent volumes for preparing common stock concentrations:
| Desired Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 3.606 mL | 18.03 mL | 36.06 mL |
| 5 mM | 0.721 mL | 3.606 mL | 7.212 mL |
| 10 mM | 0.361 mL | 1.803 mL | 3.606 mL |
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C .
-
Stock Solutions: For optimal stability, store stock solutions in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) .
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect Solvent Selection.
-
Solution: Ensure you are using one of the recommended solvents: DMSO, DMF, ethanol, or methanol. This compound is poorly soluble in aqueous solutions.
-
-
Possible Cause 2: Insufficient Solvent Volume or High Concentration.
-
Solution: Increase the volume of the solvent gradually until the compound dissolves. Refer to the stock solution preparation table above for guidance on appropriate volumes for desired concentrations.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Gently warm the solution to 37°C. A warm water bath is suitable for this purpose. Avoid excessive heat, which could potentially degrade the compound.
-
-
Possible Cause 4: Compound has formed aggregates.
-
Solution: Use a sonicator to break up any aggregates. Brief periods of sonication are usually sufficient.
-
Problem 2: Precipitation is observed when adding the this compound stock solution to aqueous media (e.g., cell culture medium).
-
Possible Cause 1: High Final Concentration of Organic Solvent.
-
Solution: The final concentration of the organic solvent in your aqueous medium should be kept as low as possible, typically below 0.5% for DMSO, to avoid solvent-induced toxicity and precipitation. Prepare a more concentrated stock solution so that a smaller volume is needed for dilution.
-
-
Possible Cause 2: Poor Mixing.
-
Solution: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
-
Possible Cause 3: Saturation in the Aqueous Medium.
-
Solution: The solubility of this compound in aqueous media is very low. If you require a high final concentration of this compound, it may not be achievable in a purely aqueous system. Consider using a formulation with a co-solvent or a solubilizing agent, but be mindful of their potential effects on your experimental system.
-
Problem 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound in Stock Solution.
-
Solution: Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution. Always store stock solutions at the recommended temperatures (-20°C or -80°C).
-
-
Possible Cause 2: Instability in Aqueous Experimental Medium.
-
Solution: Benzodiazepine compounds can be unstable in aqueous solutions, with stability being pH and temperature-dependent. It is recommended to prepare fresh dilutions in your experimental medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Hydrophobic Compounds for Cell Culture
This protocol provides a general workflow for preparing a hydrophobic compound like this compound for use in cell-based assays.
References
Technical Support Center: Sclerotigenin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Sclerotigenin and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question: My reaction to form the 1,4-benzodiazepine-2,5-dione intermediate (compound 4 in the fluorous synthesis) is showing low yield. What are the possible causes and solutions?
Answer: Low yields in the formation of the benzodiazepine-dione ring can be attributed to several factors:
-
Incomplete Reductive Amination: The initial formation of the amine (compound 2) via reductive amination is crucial. Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time or the equivalents of the reducing agent.
-
Inefficient Amide Coupling: The subsequent reaction with anthranilic acid to form the amide (compound 3) can be sluggish. Ensure that your coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-methylpyrrolidine (NMP), are fresh and anhydrous. The presence of moisture can significantly reduce the efficiency of the coupling reaction.
-
Problems with Base-Promoted Cyclization: The final ring closure to form the benzodiazepinedione is base-promoted. The choice and concentration of the base are critical. If the reaction is not proceeding, consider using a stronger, non-nucleophilic base or optimizing the reaction temperature.
-
Starting Material Quality: The purity of the starting fluorous benzaldehyde and amino ester can impact the overall yield. Ensure that your starting materials are of high purity and free from any contaminants that may interfere with the reaction.
Question: I am observing unexpected side products in my synthesis of the quinazolinone ring (compound 6). What are these and how can I minimize them?
Answer: The formation of the quinazolinone ring involves the acylation with 2-nitrobenzoyl chloride followed by reduction and cyclization. Common side products can arise from:
-
Incomplete Acylation: If the acylation of the benzodiazepinedione (compound 4) is incomplete, you will carry over unreacted starting material into the next step, complicating purification. Monitor the acylation reaction by TLC or LC-MS to ensure full conversion. Using a slight excess of the 2-nitrobenzoyl chloride and an appropriate base can drive the reaction to completion.
-
Side Reactions during Reduction: The reduction of the nitro group is a critical step. Incomplete reduction will result in impurities. The use of zinc dust in acetic acid is reported, but the reaction conditions, such as temperature and sonication, need to be carefully controlled. Over-reduction or side reactions with other functional groups are possible, though less common with this reagent.
-
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, there is a possibility of alternative intramolecular cyclization reactions occurring, leading to isomeric byproducts. Careful control of pH and temperature during the cyclization can help minimize these.
-
Formation of N-acylurea by-product: During coupling reactions, O-acylisourea can rearrange to a more stable N-acylurea by-product, which can be difficult to remove. Using additives like HOAt can sometimes suppress this side reaction.[1]
Purification Troubleshooting
Question: I am having trouble with the Fluorous Solid-Phase Extraction (F-SPE) of my fluorous-tagged intermediates. What are some common issues and solutions?
Answer: F-SPE is a powerful purification technique for fluorous-tagged compounds, but issues can arise:
-
Low Recovery of Fluorous Compound:
-
Cause: The elution solvent may not be "fluorophilic" enough to displace the compound from the fluorous silica gel.
-
Solution: Switch to a more fluorophilic elution solvent. A common elution solvent is acetonitrile.
-
-
Breakthrough of Fluorous Compound during Loading/Washing:
-
Cause: The loading or washing solvent is too fluorophilic, causing the fluorous-tagged compound to elute prematurely.
-
Solution: Use a more "fluorophobic" solvent for loading and washing, such as a methanol/water or acetonitrile/water mixture. Ensure the volume of the loading solvent is not excessive.
-
-
Precipitation on the Cartridge:
-
Cause: The compound of interest or impurities may have low solubility in the elution solvent, causing them to precipitate and block the cartridge.
-
Solution: Reduce the mass loading on the cartridge. You can also try slightly increasing the proportion of the organic solvent in the wash step to improve solubility.
-
-
Poor Separation of Fluorous and Non-Fluorous Compounds:
-
Cause: The fluorous tag may be too small, leading to insufficient retention on the fluorous silica.
-
Solution: If possible, consider using a longer fluorous tag in your synthesis design.
-
Question: My this compound product is not pure after Reverse-Phase HPLC. What can I do to improve the separation?
Answer: Optimizing HPLC purification is often an iterative process. Here are some troubleshooting steps:
-
Peak Tailing:
-
Cause: This can be due to interactions between basic analytes (like this compound) and residual silanol groups on the silica-based column packing.
-
Solution: Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This protonates the silanol groups and the basic analyte, reducing unwanted interactions.
-
-
Poor Resolution (Co-eluting Peaks):
-
Cause: The mobile phase composition may not be optimal for separating your product from impurities.
-
Solution:
-
Adjust the Gradient: If using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time). This can improve the separation of closely eluting compounds.
-
Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry).
-
-
-
Low Recovery:
-
Cause: The compound may be precipitating on the column or irreversibly adsorbing.
-
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. If precipitation is suspected, try reducing the sample concentration. If irreversible adsorption is the issue, it may be necessary to try a different column chemistry.
-
Question: I am struggling to obtain high-quality crystals of my final this compound product. What are some tips for optimizing crystallization?
Answer: Crystallization is often a matter of trial and error. Here are some strategies to improve your chances of success:
-
Purity is Key: Ensure your compound is as pure as possible before attempting crystallization. Even small amounts of impurities can inhibit crystal growth. It is recommended to have a purity of at least 75% or better.[2]
-
Solvent Selection:
-
The ideal solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Experiment with a variety of solvents and solvent mixtures. Common solvent systems for small organic molecules include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.
-
-
Control the Rate of Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution. Covering the vial with a cap that has a small hole can control the evaporation rate.
-
Slow Cooling: Dissolve your compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent in which your compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.
-
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the glass vial with a glass rod can create nucleation sites.
-
Seeding: Add a tiny crystal of your compound to a supersaturated solution to initiate crystal growth.
-
-
"Oiling Out":
-
Cause: If your compound separates as an oil instead of crystals, it may be coming out of solution too quickly or at a temperature above its melting point.
-
Solution: Re-heat the solution and add more solvent. Then, allow it to cool more slowly.
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various this compound analogs using a fluorous synthesis approach.[3]
| Compound | R1 | R2 | Yield of 5 (%) | Yield of 6 (%) | Yield of 7 (Final Product) (%) |
| a | i-Bu | H | 82 | 44 | 83 |
| b | i-Bu | 4-Cl | 80 | 50 | 86 |
| c | i-Bu | 5-Cl | 90 | 67 | 91 |
| d | Me | H | 75 | 21 | 91 |
| e | Me | 5-Cl | 94 | 51 | 63 |
| f | Me | 4-Me | 90 | 62 | 71 |
| g | Bn | H | 75 | 70 | 100 |
| h | Bn | 4-Cl | 72 | 65 | 89 |
| i | Bn | 4-Me | 81 | 73 | 97 |
Note: Yields can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Fluorous Synthesis of this compound Analogs
This protocol is adapted from the literature for the synthesis of this compound-type benzodiazepine-quinazolinones.[3]
1. Synthesis of Fluorous Benzaldehyde (1):
-
React a hydroxybenzaldehyde with a fluorous alcohol to introduce the fluorous tag.
2. Reductive Amination to Form Amine (2):
-
Perform a reductive amination of the fluorous benzaldehyde (1) with an appropriate amino ester to yield the secondary amine (2).
3. Amide Coupling to Form Dipeptide (3):
-
React the amine (2) with an anthranilic acid in the presence of EDCI and NMP.
4. Base-Promoted Cyclization to Form 1,4-Benzodiazepine-2,5-dione (4):
-
Treat the dipeptide (3) with a suitable base to promote intramolecular cyclization and formation of the benzodiazepinedione ring system.
5. Acylation with 2-Nitrobenzoyl Chloride to Form (5):
-
Acylate the benzodiazepinedione (4) with 2-nitrobenzoyl chloride in the presence of a non-nucleophilic base.
-
Purify the product (5) using Fluorous Solid-Phase Extraction (F-SPE).
6. Reduction and Cyclization to Form Quinazolinone (6):
-
Reduce the nitro group of compound (5) using zinc dust in acetic acid under sonication. This is followed by in-situ cyclization to form the quinazolinone ring (6).
-
Purify the product (6) by reverse-phase chromatography.
7. Removal of Fluorous Tag to Yield Final Product (7):
-
Remove the fluorous-benzyl protecting group from compound (6) by treatment with a cleavage cocktail (e.g., TFA/H₂O/DMS).
-
Purify the final this compound analog (7) by F-SPE.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Use a silica gel TLC plate.
-
Spot the reaction mixture: Use a capillary tube to spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material(s) for comparison.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of solvent will depend on the polarity of the compounds being analyzed.
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Fluorous synthesis and purification workflow for this compound.
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Fluorous synthesis of this compound-type benzodiazepine-quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Sclerotigenin experimental artifacts
Welcome to the technical support center for Sclerotigenin. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential experimental artifacts when working with this fungal metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a natural diazepine-containing secondary metabolite originally isolated from Penicillium sclerotigenum.[1][2][3] It has been reported to act as an insect growth regulator, reducing the growth rate of first instar H. zea larvae.[3][4] Its chemical formula is C₁₆H₁₁N₃O₂ and it has a molecular weight of approximately 277.3 g/mol .[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[4] Stock solutions should be stored at -80°C and are typically stable for up to one year under these conditions.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1][3][4] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.
Q4: How can I address poor solubility of this compound in my aqueous assay buffer?
A4: To improve solubility in aqueous solutions, you can gently heat the solution to 37°C and use sonication.[4] It is also crucial to ensure that the final concentration of the organic solvent (like DMSO) in your assay is low enough (typically <0.5%) to not affect the biological system you are studying.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
Question: I am observing significant variability in the biological activity of this compound between experiments. What could be the cause?
Possible Causes and Solutions:
-
Degradation of this compound:
-
Solution: Ensure proper storage of both solid compound and stock solutions as recommended (see FAQ 2). Prepare fresh dilutions from a frozen stock solution for each experiment. To assess stability in your specific assay medium, incubate this compound in the medium for the duration of your experiment and then analyze its integrity via HPLC or LC-MS.
-
-
Solubility and Precipitation:
-
Solution: this compound may precipitate out of aqueous solutions at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Determine the critical concentration at which precipitation occurs in your specific media and work below this concentration.
-
-
Assay Interference:
-
Solution: Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run a control with this compound in your assay medium without cells to check for any direct effects on the assay reagents.
-
-
Inconsistent Cell Health:
-
Solution: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Variations in cell health can significantly impact their response to compounds.
-
Issue 2: Suspected Non-Specific Binding
Question: I'm concerned that the observed activity of this compound might be due to non-specific binding rather than a specific interaction with my target. How can I investigate this?
Possible Causes and Solutions:
-
Hydrophobic or Electrostatic Interactions:
-
Solution: Non-specific binding can occur due to interactions with plasticware or other proteins in the media.[6] To mitigate this, consider using low-binding microplates. The inclusion of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your buffers can sometimes reduce non-specific hydrophobic interactions. Adding bovine serum albumin (BSA) to the assay buffer can also help by providing alternative binding sites for non-specific interactions.[6]
-
-
Lack of a Clear Structure-Activity Relationship (SAR):
-
Solution: If available, test structural analogs of this compound. A specific interaction would likely show a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity. A lack of SAR may suggest non-specific effects.
-
-
Cell-Free Controls:
-
Solution: If you are studying a specific protein target, perform a cell-free assay (if possible) to confirm direct interaction. This can help differentiate target-specific effects from general cellular toxicity or other non-specific cellular effects.
-
Issue 3: Artifacts in Analytical Measurements (HPLC/LC-MS)
Question: I am seeing unexpected peaks or peak shape issues when analyzing this compound on HPLC. What could be the problem?
Possible Causes and Solutions:
-
Peak Tailing or Fronting:
-
Solution: This can be due to interactions with the stationary phase or issues with the sample solvent. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.[7] If using a reverse-phase column, dissolving the sample in a high percentage of organic solvent can cause peak distortion.
-
-
Ghost Peaks:
-
Solution: These can arise from contamination in the mobile phase, injection system, or from carryover from a previous injection. Always use high-purity solvents and ensure your system is thoroughly washed between runs.
-
-
Degradation During Analysis:
-
Solution: this compound might be unstable under certain mobile phase conditions (e.g., extreme pH). If you suspect degradation, try using a milder mobile phase or reducing the run time. Analyzing the sample at a lower temperature might also help.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65641-84-1 | [1][4] |
| Molecular Formula | C₁₆H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 277.3 g/mol | [4][5] |
| Melting Point | 235-238 °C | [1] |
| pKa (Predicted) | 11.90 ± 0.20 | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | Soluble | [1][3][4] |
| DMSO | Soluble | [1][3][4] |
| Ethanol | Soluble | [1][3][4] |
| Methanol | Soluble | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 277.3, this would be approximately 360.6 µL).
-
Add the calculated volume of DMSO to the solid this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used if needed.[4]
-
Aliquot the stock solution into single-use volumes in low-binding tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed a level that affects your cells (typically <0.5%). Perform a vehicle control with the same final DMSO concentration.
-
Protocol 2: General Cell-Based Viability/Cytotoxicity Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., Resazurin, MTS, or ATP-based assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the seeding medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Read the plate on a compatible plate reader at the appropriate wavelength(s).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Visualizations
References
- 1. This compound CAS#: 65641-84-1 [amp.chemicalbook.com]
- 2. Sclerotigenin_TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C16H11N3O2 | CID 10802469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. realab.ua [realab.ua]
Improving the efficiency of Sclerotigenin extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Sclerotigenin extraction from Penicillium sclerotigenum.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Cell Lysis: The fungal cell wall was not sufficiently disrupted. 2. Suboptimal Solvent Selection: The solvent used has low affinity for this compound. 3. Inefficient Extraction Method: The chosen extraction technique is not effective for this compound. 4. Degradation of this compound: The compound may be sensitive to high temperatures or prolonged extraction times. | 1. Enhance Cell Disruption: a) Grind the fungal biomass into a fine powder. b) Consider pre-treatment with enzymes like chitinases and glucanases. 2. Optimize Solvent: a) Use a solvent of intermediate polarity. Dichloromethane (CH₂Cl₂) has been successfully used.[1] b) Test a gradient of solvents from non-polar to polar to find the optimal one. 3. Employ Advanced Extraction Techniques: a) Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[2][3] b) Optimize parameters such as time, temperature, and power for these methods. 4. Control Extraction Conditions: a) For thermal methods, keep the temperature below the degradation point of this compound. b) Minimize extraction time to prevent compound degradation. |
| High Impurity Content in Extract | 1. Non-selective Extraction: The solvent is co-extracting a wide range of other metabolites. 2. Inadequate Purification: The purification method is not effectively separating this compound from other compounds. | 1. Improve Extraction Selectivity: a) Use a more selective solvent. b) Employ Solid-Phase Extraction (SPE) to pre-purify the crude extract. 2. Optimize Purification Protocol: a) Utilize multi-step column chromatography with different stationary and mobile phases. b) Employ High-Performance Liquid Chromatography (HPLC) for final purification.[1] |
| Inconsistent Extraction Yields | 1. Variability in Fungal Culture: Differences in fermentation conditions can lead to varied this compound production. 2. Inconsistent Extraction Parameters: Lack of precise control over extraction conditions. | 1. Standardize Fermentation: a) Maintain consistent media composition, pH, temperature, and aeration during fungal cultivation. 2. Standardize Extraction Protocol: a) Precisely control all extraction parameters, including solvent volume, temperature, time, and power (for UAE/MAE). |
| Solvent Evaporation Issues | 1. High Boiling Point Solvent: The solvent used is difficult to remove. 2. Thermal Degradation during Evaporation: The compound is degrading at the temperature used for solvent removal. | 1. Choose Appropriate Solvent: a) Use a solvent with a relatively low boiling point for easier removal. 2. Use Gentle Evaporation Techniques: a) Employ rotary evaporation under reduced pressure to lower the boiling point of the solvent. b) Use a gentle stream of nitrogen gas to evaporate the solvent at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for this compound extraction?
A1: The conventional method involves solid-liquid extraction of Penicillium sclerotigenum sclerotia with an organic solvent like dichloromethane (CH₂Cl₂). This is typically followed by purification steps such as Sephadex LH-20 column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]
Q2: How can I improve the efficiency of this compound extraction?
A2: To enhance extraction efficiency, consider implementing advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time, lower solvent consumption, and increase yield.[2][3] Optimization of key parameters like solvent choice, temperature, extraction time, and solid-to-liquid ratio is crucial.
Q3: What solvents are best for extracting this compound?
A3: this compound is a benzodiazepine derivative, suggesting it has moderate polarity. Solvents of intermediate polarity are likely to be most effective. Dichloromethane has been successfully used.[1] It is recommended to perform small-scale trials with a range of solvents (e.g., ethyl acetate, acetone, methanol) to determine the optimal solvent for your specific experimental conditions.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for the accurate quantification of this compound.[4] A calibration curve with a pure standard of this compound is necessary for accurate concentration determination.
Q5: Is this compound sensitive to temperature?
A5: Like many secondary metabolites, this compound may be susceptible to degradation at high temperatures. It is advisable to use moderate temperatures during extraction and to evaporate the solvent under reduced pressure to minimize thermal degradation.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the extraction of fungal secondary metabolites using different techniques. While specific data for this compound is limited in the literature, these tables provide a comparative overview based on the extraction of other fungal alkaloids and bioactive compounds.
Table 1: Comparison of Conventional vs. Advanced Extraction Techniques for Fungal Alkaloids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference |
| Maceration | Methanol | 25 | 24 h | 4.5 | |
| Soxhlet Extraction | Ethanol | 78 | 8 h | 6.2 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 min | 9.8 | |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 110 | 15 min | 12.5 | [6] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Fungal Alkaloids
| Parameter | Range Tested | Optimal Value | Effect on Yield | Reference |
| Temperature | 30 - 70 °C | 52 °C | Yield increases with temperature up to an optimum, then may decrease due to degradation. | |
| Time | 20 - 100 min | 82 min | Longer times generally increase yield, but prolonged exposure can cause degradation. | |
| Solvent Concentration | 10 - 50% (in water) | 23% | The optimal concentration depends on the polarity of the target compound. | |
| Solid-to-Liquid Ratio | 10 - 30 mL/g | 23 mL/g | A higher ratio can improve extraction efficiency but may lead to dilution. |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction of this compound
-
Preparation of Fungal Material:
-
Harvest the sclerotia of Penicillium sclerotigenum from the solid-state fermentation medium.
-
Dry the sclerotia at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried sclerotia into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered fungal material and place it in a flask.
-
Add 100 mL of dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined filtrate using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be used for further purification.
-
-
Purification (as described by Joshi et al., 1999): [1]
-
Dissolve the crude extract in a minimal amount of the appropriate solvent.
-
Fractionate the extract using Sephadex LH-20 column chromatography.
-
Perform further purification of the fractions containing this compound using reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Fungal Material:
-
Follow step 1 from the conventional extraction protocol.
-
-
Extraction:
-
Weigh 1 g of the powdered fungal material and place it in a sonication vessel.
-
Add 20 mL of 70% ethanol.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation and Purification:
-
Follow steps 3 and 4 from the conventional extraction protocol.
-
Mandatory Visualizations
Proposed Biosynthetic Pathway for this compound
While the specific biosynthetic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of other fungal benzodiazepines like benzomalvin.[1][5][7] This pathway likely involves a nonribosomal peptide synthetase (NRPS) gene cluster.
References
- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Penicillium Sclerotiorum: Biology, Secondary Metabolites, and Bioactive Compound Potential─A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sclerotigenin Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the accurate quantification of Sclerotigenin.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its quantification important?
This compound is a secondary metabolite, structurally classified as an azaphilone, produced by fungi of the Penicillium genus.[1] Accurate quantification is crucial for researchers studying its biological activities, such as potential antioxidant or anti-tumor effects, and for professionals in drug development and food safety who need to determine its concentration in various matrices.
Q2: What are the primary analytical methods for this compound quantification?
The main methods for quantifying this compound and related azaphilone compounds are High-Performance Liquid Chromatography (HPLC) with UV or colorimetric detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Immunoassays like ELISA are also a viable, though less common, approach that can be developed for high-throughput screening.[3][4]
Table 1: Comparison of Common Analytical Methods for this compound Quantification
| Feature | LC-MS/MS | HPLC-UV/Colorimetry | ELISA (Enzyme-Linked Immunosorbent Assay) |
|---|---|---|---|
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio.[5] | Separation by chromatography followed by detection based on light absorbance.[1] | Antigen-antibody binding reaction with an enzymatic colorimetric readout.[4] |
| Pros | High sensitivity and specificity; structural confirmation possible.[5][6][7] | Cost-effective; relatively simple instrumentation; can be used without a pure standard in some cases.[1] | High throughput; very high sensitivity possible; suitable for large sample numbers.[8][9] |
| Cons | Susceptible to matrix effects; higher equipment cost; requires skilled operators.[10][11] | Lower sensitivity and specificity than LC-MS/MS; risk of co-eluting interferences. | Requires a specific antibody which may not be available; susceptible to matrix interference; indirect quantification.[12] |
| Typical LOQ | Low ng/mL to pg/mL range.[3] | ~0.5 µg/mL.[1] | 0.05 - 24 ng/mL (example for another small molecule).[9] |
Troubleshooting: LC-MS/MS Analysis
Q3: My this compound signal shows poor reproducibility and low intensity in biological samples compared to the pure standard. What is the likely cause?
This issue is most often caused by matrix effects . Endogenous components in your sample matrix (e.g., salts, lipids, proteins from plasma or food extracts) can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.[10][13] This interference can either suppress or, less commonly, enhance the signal, leading to inaccurate and unreliable quantification.[11][14]
Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
Identifying matrix effects can be done by comparing the analyte's response in a pure solvent to its response in a blank matrix extract spiked with the analyte.[15] Mitigation involves a combination of strategies targeting sample preparation, chromatography, and calibration.
Table 2: Troubleshooting Guide for Matrix Effects
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| Ion Suppression (Low signal intensity in matrix) | Co-eluting matrix components compete with the analyte for ionization.[10][14] | 1. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[11][16] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix components.[11] 3. Use an Internal Standard: A stable isotope-labeled (SIL) or a suitable structural analog internal standard can compensate for the suppression.[15][17] |
| Ion Enhancement (High signal intensity in matrix) | Co-eluting components improve the ionization efficiency of the analyte. | Same as for ion suppression. The goal is to remove the interfering components regardless of the direction of the effect. |
| Peak Shape Distortion / Shifting Retention Time | Matrix components can interact with the analyte or the column's stationary phase.[10] | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 2. Review Extraction Protocol: Ensure the final extract is fully compatible with the mobile phase to prevent solvent effects. |
Q5: What should I consider when selecting an internal standard (IS) for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, as it shares nearly identical chemical properties and chromatographic behavior.[18] If a SIL-IS is unavailable, a structural analog can be used. Key characteristics of a good IS include:
-
It should not be present in the sample.
-
It should have similar extraction recovery and ionization response to this compound.[17]
-
It must be chromatographically resolved from this compound or have a different mass-to-charge ratio to be distinguished by the mass spectrometer.[17]
-
It should be added to the sample as early as possible in the workflow to account for variations in all subsequent steps.[18]
Q6: My results are inconsistent between batches processed on different days. What stability issues should I be aware of?
Analyte stability is critical for reproducible results.[19] this compound, like many complex organic molecules, may be susceptible to degradation.
-
Photostability: Protect samples and standards from light, as some compounds are sensitive to photochemical degradation.[20][21] Use amber vials or cover tubes with foil.
-
Temperature Stability: Store samples at a consistent, low temperature (e.g., -80°C) for long-term storage. Assess freeze-thaw stability by analyzing a sample after several freeze-thaw cycles.[21]
-
pH Stability: The pH of the sample or extraction solvent can affect the stability and extraction efficiency of the analyte. Ensure consistent pH across all samples.[22]
Experimental Protocols & Workflows
Protocol 1: Extraction of this compound from Fungal Mycelia
This protocol is adapted from methods used for Sclerotiorin, a closely related compound.[1]
-
Harvesting: Separate the fungal mycelia from the liquid culture via vacuum filtration.
-
Lyophilization: Freeze-dry the mycelia to remove water, which improves extraction efficiency.
-
Homogenization: Weigh the lyophilized mycelia and grind it into a fine powder.
-
Solvent Extraction:
-
Add methanol to the powdered mycelia (a ratio of 60:1 v/w is suggested).
-
Vortex or sonicate the mixture for 20-30 minutes to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the methanol supernatant.
-
Repeat the extraction process on the pellet with fresh methanol to maximize recovery and pool the supernatants.
-
-
Concentration & Reconstitution:
-
Evaporate the pooled methanol extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known, small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
Final Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and this compound standard.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[23]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-15%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for washing, and then return to initial conditions for equilibration.[2]
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of a standard).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically by infusing a pure this compound standard. You will identify the precursor ion (the mass of the molecule) and then optimize collision energy to find the most stable and abundant product ions.
-
Visual Guides and Workflows
Caption: A high-level overview of the this compound quantification process.
Caption: A logical guide to diagnosing and solving matrix effect issues.
Caption: A representative diagram of a potential mycotoxin-induced pathway.
References
- 1. jfda-online.com [jfda-online.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) through use of poly-protein G-expressing cell-based microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Home - Cerilliant [cerilliant.com]
- 18. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cbspd.com [cbspd.com]
- 21. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 22. extraction of drug from biological matrix.pptx [slideshare.net]
- 23. mdpi.com [mdpi.com]
Sclerotigenin Formulation for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sclerotigenin. The information is designed to address common challenges encountered during the formulation and execution of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a benzodiazepine compound isolated from the fungus Penicillium sclerotigenum. Its primary reported biological activity is as an insect growth regulator. While other fungal benzodiazepines have been investigated for various therapeutic effects, the specific mechanism of action and a comprehensive toxicological profile of this compound in mammalian systems are not well-documented in publicly available literature.
Q2: What are the known solubility characteristics of this compound?
This compound is known to be soluble in several organic solvents. However, quantitative solubility data is limited. The table below summarizes the available information.
| Solvent | Solubility | Concentration |
| Dimethyl sulfoxide (DMSO) | Soluble | Not specified |
| Dimethylformamide (DMF) | Soluble | Not specified |
| Ethanol | Soluble | Not specified |
| Methanol | Soluble | Not specified |
Q3: What is the stability of this compound?
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers for in vivo administration.
-
Possible Cause: this compound is a poorly water-soluble compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous vehicle (like saline or PBS), the compound can crash out of solution.
-
Troubleshooting Steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final dosing concentration to a level that the vehicle can support.
-
Use a co-solvent system: Employ a vehicle that includes co-solvents to improve solubility. A common approach for poorly soluble compounds is to first dissolve this compound in a minimal amount of DMSO and then dilute it with other vehicles such as polyethylene glycol 300 (PEG300), propylene glycol, or cyclodextrins before adding the aqueous component.
-
Optimize the formulation: Systematically test different ratios of co-solvents and aqueous buffers to find a formulation that keeps this compound in solution at the desired concentration.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but it may not be a long-term solution if the compound is fundamentally insoluble in the chosen vehicle.
-
Issue 2: Observed toxicity or adverse effects in animal models at expected therapeutic doses.
-
Possible Cause: The observed toxicity could be due to the inherent toxicity of this compound in the animal model, or it could be a result of the vehicle used for administration. High concentrations of some organic solvents, like DMSO, can cause localized irritation or systemic toxicity.
-
Troubleshooting Steps:
-
Vehicle toxicity control: Always include a control group that receives the vehicle alone to distinguish between compound-specific toxicity and vehicle-induced effects.
-
Reduce the concentration of organic solvents: Minimize the percentage of organic solvents in your final formulation. For example, aim for a final DMSO concentration of less than 10% (and ideally less than 5%) in the administered dose.
-
Conduct a Maximum Tolerated Dose (MTD) study: Before initiating efficacy studies, perform a dose-escalation study to determine the MTD of your this compound formulation. This will help you to identify a safe dose range for your experiments.
-
Monitor for signs of toxicity: Observe the animals closely for any signs of distress, weight loss, changes in behavior, or other adverse effects.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare a stock solution of this compound:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required.
-
-
Prepare the vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and saline. A common ratio is 40% PEG300 and 60% saline. For example, to prepare 1 mL of this vehicle, mix 400 µL of PEG300 and 600 µL of saline.
-
-
Prepare the final dosing solution:
-
Slowly add the this compound stock solution to the vehicle while vortexing. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the PEG300/saline vehicle.
-
-
Administration:
-
Administer the final formulation to the mice via intraperitoneal injection. The injection volume will depend on the weight of the mice and the desired dose. A typical injection volume for mice is 100 µL per 10 grams of body weight.
-
Note: It is critical to visually inspect the final formulation for any signs of precipitation before administration.
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: Troubleshooting guide for common issues in this compound in vivo studies.
Caption: Hypothesized signaling pathway for this compound in mammalian systems.
Technical Support Center: Managing Potential Resistance to Sclerotigenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential resistance to Sclerotigenin in insect populations. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mode of action?
This compound is a pyrimidodiazepine, a type of fungal secondary metabolite.[1] While its precise mode of action is not extensively documented in publicly available literature, as an insect growth regulator, it likely interferes with critical developmental processes such as molting and metamorphosis.[2] Fungal alkaloids, a broad class to which this compound belongs, are known to modulate neuronal signal transduction by targeting ion channels and neurotransmitter receptors.[1]
Q2: Has resistance to this compound been reported in insect populations?
Currently, there are no specific documented cases of insect resistance to this compound in the scientific literature. However, insects have demonstrated the ability to develop resistance to a wide array of natural and synthetic insecticides, including other insect growth regulators and fungal metabolites.[3][4] Therefore, proactive resistance management is crucial when working with this compound.
Q3: What are the primary mechanisms by which insects could develop resistance to this compound?
Based on established patterns of insecticide resistance, two primary mechanisms are likely:
-
Metabolic Resistance: This is the most common form of resistance, where insects evolve enhanced detoxification capabilities.[5] This involves the overexpression or modification of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs), which can break down or sequester the this compound molecule before it reaches its target site.[5]
-
Target-Site Resistance: This involves genetic mutations in the protein that this compound targets. These mutations alter the shape of the target site, preventing this compound from binding effectively, thus rendering it less effective or completely ineffective.[6]
Q4: How can I proactively manage the development of resistance to this compound in my lab's insect colonies?
A multi-faceted approach, known as Insecticide Resistance Management (IRM), is the most effective strategy.[7] Key components include:
-
Rotation of Compounds: Avoid continuous exposure to this compound. Rotate its use with other insecticidal compounds that have different modes of action.[8]
-
Use of Synergists: In experimental settings, co-administration of this compound with synergists that inhibit detoxification enzymes (e.g., piperonyl butoxide for P450s) can help overcome metabolic resistance.
-
Maintain a Susceptible Reference Strain: Keep a colony of the target insect that has not been exposed to this compound or other insecticides. This provides a baseline for comparison in resistance monitoring assays.
-
Integrated Pest Management (IPM): In broader applications, combining this compound use with non-chemical control methods (e.g., biological controls, sanitation) can reduce selection pressure.[8]
Troubleshooting Guide
Problem: I'm observing a gradual decrease in the efficacy of this compound in my insect bioassays.
This could be an early sign of resistance development. The following steps will help you diagnose and manage the issue.
Step 1: Confirm the Observation with a Standardized Bioassay
It is crucial to first rule out other factors that could be affecting your results, such as incorrect dosage, improper application, or changes in insect health. Conduct a standardized bioassay to determine the Lethal Concentration (LC50) or Lethal Dose (LD50) of this compound for your insect population and compare it to a known susceptible strain.
Table 1: Hypothetical LC50 Values for this compound Against a Susceptible and a Potentially Resistant Insect Strain
| Insect Strain | LC50 (µg/ml) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible Lab Strain | 1.5 | 1.2 - 1.8 | 1.0 |
| Field-Collected Strain | 15.0 | 12.5 - 18.0 | 10.0 |
A Resistance Ratio (RR) greater than 10 is generally considered indicative of resistance.
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the likely mechanism. This will inform your strategy for managing it.
A. Biochemical Assays to Detect Metabolic Resistance
Increased activity of detoxification enzymes is a hallmark of metabolic resistance. Conduct biochemical assays to compare the enzyme activity in your potentially resistant population to that of a susceptible strain.
Table 2: Example Enzyme Activity Levels in Susceptible vs. Resistant Strains
| Enzyme | Susceptible Strain (Activity units/mg protein) | Resistant Strain (Activity units/mg protein) | Fold Increase |
| Cytochrome P450s | 0.2 ± 0.05 | 1.8 ± 0.3 | 9.0 |
| Glutathione S-transferases | 1.5 ± 0.2 | 7.5 ± 0.8 | 5.0 |
| Acetylcholinesterase | 10.2 ± 1.1 | 10.5 ± 1.3 | 1.0 (No change) |
A significant fold increase in P450 or GST activity suggests metabolic resistance.
B. Molecular Assays to Detect Target-Site Resistance
If biochemical assays do not show significantly elevated enzyme activity, or if you suspect a different mechanism, target-site resistance is a possibility. This is often investigated through molecular techniques.
-
Quantitative PCR (qPCR): This method can be used to detect known mutations associated with resistance to other compounds, or to quantify the expression levels of genes encoding detoxification enzymes.[9]
-
Gene Sequencing: Sequencing the gene that codes for the putative target protein of this compound can identify novel mutations in the resistant population compared to the susceptible strain.
Step 3: Implement a Resistance Management Strategy
Based on your findings, implement an appropriate IRM strategy as outlined in the FAQs. If metabolic resistance is detected, consider the use of synergists in your experiments. If target-site resistance is suspected, rotating to a compound with a different mode of action is critical.
Experimental Protocols
Protocol 1: Adult Vial Test for Determining this compound Susceptibility
This protocol is adapted from standard methods for assessing insecticide resistance.[10]
Materials:
-
Technical grade this compound
-
Acetone
-
20 ml glass scintillation vials
-
Repeating pipette
-
Vortex mixer
-
Test insects (e.g., adult mosquitoes, flies)
-
Control insects from a susceptible strain
Procedure:
-
Prepare Stock Solution: Dissolve a precise weight of this compound in acetone to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations. Also, prepare an acetone-only control.
-
Coat Vials: Pipette 1 ml of each dilution (and the acetone control) into separate glass vials.
-
Evaporate Solvent: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform coating of this compound on the inner surface.
-
Introduce Insects: Introduce 10-25 adult insects into each vial and cap loosely to allow for air exchange.
-
Observe Mortality: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for a set period (e.g., 2 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC50.
Protocol 2: Biochemical Assay for Glutathione S-Transferase (GST) Activity
This protocol is a generalized method for measuring GST activity.[11][12]
Materials:
-
Insect homogenates (from both susceptible and potentially resistant strains)
-
Phosphate buffer (pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Insect Homogenate: Homogenize individual insects or pools of insects in cold phosphate buffer. Centrifuge to pellet debris and collect the supernatant.
-
Prepare Reaction Mixture: In each well of a 96-well plate, add the insect homogenate (supernatant), phosphate buffer, and GSH solution.
-
Initiate Reaction: Add the CDNB solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 340 nm over time (e.g., every minute for 5 minutes).
-
Calculate Activity: The rate of change in absorbance is proportional to the GST activity. Normalize the activity to the protein concentration of the homogenate.
Visualizations
Signaling Pathways and Workflows
Caption: Potential pathways for insect resistance to this compound.
Caption: Workflow for troubleshooting decreased this compound efficacy.
References
- 1. Plant Secondary Metabolites Modulate Insect Behavior-Steps Toward Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 monooxygenases and insecticide resistance in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect resistance to biopesticides | E-Journal of Entomology and Biologicals [ucanr.edu]
- 4. Resistance to bio-insecticides or how to enhance their sustainability: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nifa.usda.gov [nifa.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. ipm.cahnr.uconn.edu [ipm.cahnr.uconn.edu]
- 9. Uncovering the Secret of Insect Resistance Through the qPCR Method Lab Test - IML Testing & Research [imlresearch.com]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Insecticidal Activity of Sclerotinia sclerotiorum Agglutinin (SSA): A Comparative Guide
Disclaimer: Initial searches for "Sclerotigenin" did not yield significant results regarding insecticidal activity. However, extensive information was found for Sclerotinia sclerotiorum agglutinin (SSA), a lectin with demonstrated insecticidal properties derived from the same fungal source. This guide will focus on the insecticidal activity of SSA, assuming it to be the compound of interest.
This guide provides a comparative analysis of the insecticidal activity of Sclerotinia sclerotiorum agglutinin (SSA) against alternative insecticidal compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Quantitative Data Summary
The insecticidal efficacy of SSA has been quantified against the pea aphid (Acyrthosiphon pisum). The following table summarizes its performance in comparison to other classes of insecticides.
| Compound/Class | Target Insect(s) | Efficacy Metric (LC50/LD50) | Value | Reference |
| Sclerotinia sclerotiorum agglutinin (SSA) | Pea aphid (Acyrthosiphon pisum) | LC50 | 66 (49-88) µg/ml | [1] |
| Pyrethroids (e.g., Lambda-cyhalothrin) | Various, including aphids | LC50 | 4.66 mg/L (against Chrysoperla carnea) | [2] |
| Neonicotinoids (e.g., Imidacloprid) | Sucking insects (e.g., aphids) | LD50 (topical) | 2.41 ng/bee (against Melipona scutellaris) | [3] |
| Organophosphates (e.g., Chlorpyrifos) | Broad spectrum | LC50 | 0.201 mg/L (against Chrysoperla carnea) | [2] |
| Botanical Extracts (e.g., Neem extract) | Wide range of pests | Efficacy | 55% to 88% in field trials | [4] |
| Phellamurin & Rubratoxin B (from Talaromyces purpureogenus) | Locust (Locusta migratoria manilensis) | LC50 | 674.87 µg/mL (active fraction) | [5] |
Note: Direct comparison of LC50/LD50 values should be made with caution due to variations in target species, experimental conditions, and exposure methods.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of insecticidal activity.
This protocol is based on the feeding assays conducted on the pea aphid (Acyrthosiphon pisum).
-
Objective: To determine the median lethal concentration (LC50) of SSA.
-
Materials:
-
Sclerotinia sclerotiorum agglutinin (SSA)
-
Artificial diet for pea aphids
-
Pea aphids (Acyrthosiphon pisum)
-
Feeding chambers
-
Environmental chamber with controlled temperature, humidity, and photoperiod.
-
-
Procedure:
-
Prepare a series of artificial diet solutions containing different concentrations of SSA.
-
Place a known number of synchronized pea aphids into each feeding chamber.
-
Administer the respective diet solutions to the aphids in the chambers. A control group should be fed a diet without SSA.
-
Maintain the feeding chambers in an environmental chamber under controlled conditions optimal for the aphids.
-
Record mortality rates at regular intervals (e.g., every 24 hours) for a defined period.
-
Calculate the LC50 value using probit analysis, which statistically determines the concentration of the substance that is lethal to 50% of the test population.[3]
-
This assay helps to understand the cytotoxic effects of the insecticidal compound on insect cells.
-
Objective: To determine the median effective concentration (EC50) of SSA on insect cells.
-
Cell Line: Insect midgut cells (e.g., CF-203).
-
Procedure:
-
Culture the insect midgut cells in appropriate media.
-
Expose the cells to various concentrations of SSA for a specified duration.
-
Assess cell viability using a suitable method, such as the MTT assay or trypan blue exclusion.
-
Determine the EC50 value, which is the concentration of SSA that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
The following diagram illustrates the proposed mechanism of action of SSA on insect midgut epithelial cells.[1]
Caption: Proposed SSA signaling pathway in insect midgut cells.
This diagram outlines the general workflow for validating the insecticidal activity of a compound.
Caption: General workflow for insecticidal activity validation.
Comparison with Alternative Insecticides
SSA presents a distinct mode of action compared to many conventional synthetic insecticides.
-
SSA: Acts by binding to specific carbohydrate moieties on the surface of midgut epithelial cells, triggering a signaling cascade that leads to cell death.[1] This mechanism appears to be highly specific.
-
Pyrethroids: These are sodium channel modulators that affect the nervous system, causing paralysis and death.[6]
-
Neonicotinoids: They act on the nicotinic acetylcholine receptors in the central nervous system of insects, leading to overstimulation and eventual paralysis.[7]
-
Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase, which is crucial for nerve function, causing rapid twitching and paralysis.[6][7]
-
Botanical Insecticides (e.g., Azadirachtin from Neem): These often have multiple modes of action, including antifeedant, growth-regulating, and repellent properties.[8]
The unique mode of action of SSA suggests it could be a valuable tool in pest management strategies, particularly in cases where resistance to conventional neurotoxic insecticides has developed. Further research is needed to determine its spectrum of activity against other insect pests and its potential effects on non-target organisms.
References
- 1. Insecticidal properties of Sclerotinia sclerotiorum agglutinin and its interaction with insect tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Identification and Insecticidal Activity of the Secondary Metabolites of Talaromyces purpureogenus BS5 [mdpi.com]
- 6. Pesticides: Modes of Action - Southwest Mosquito Abatement District [swmosquito.org]
- 7. epa.gov [epa.gov]
- 8. Alternatives to neonicotinoid insecticides for pest control: case studies in agriculture and forestry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Efficacy of Sclerotigenin and Avermectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal properties of Sclerotigenin, a fungal lectin, and the widely used avermectin class of insecticides. The information is intended to assist researchers in evaluating their potential applications and mechanisms of action.
Executive Summary
This compound, also known as Sclerotinia sclerotiorum agglutinin (SSA), is a lectin derived from the fungus Sclerotinia sclerotiorum. It exhibits insecticidal activity primarily by targeting the midgut of susceptible insects, inducing apoptosis. Avermectins, in contrast, are a group of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. They act as potent neurotoxins, targeting glutamate-gated chloride channels in the nervous system of invertebrates.
While both compounds demonstrate insecticidal properties, their mechanisms of action, target sites, and available efficacy data differ significantly. This guide presents a side-by-side comparison of their performance based on current scientific literature.
Data Presentation: Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and Avermectins against various insect species and cell lines. It is important to note that direct comparisons of LC50 and EC50 values should be made with caution due to variations in experimental protocols, target organisms, and the formulation of the tested compounds.
| Compound | Target Organism/Cell Line | Bioassay Method | Efficacy Metric | Value | Citation(s) |
| This compound (SSA) | Acyrthosiphon pisum (Pea aphid) | Artificial Diet Feeding | LC50 | 66 µg/mL | [1] |
| CF-203 (Choristoneura fumiferana, Lepidoptera) Midgut Cells | Cell Viability Assay | EC50 | 9-42 µg/mL | [2] | |
| GUT-AW1 (Helicoverpa zea, Lepidoptera) Midgut Cells | Cell Viability Assay | EC50 | 9-42 µg/mL | [2] | |
| High5 (Trichoplusia ni, Lepidoptera) Ovary Cells | Cell Viability Assay | EC50 | 9-42 µg/mL | [2] | |
| Sf9 (Spodoptera frugiperda, Lepidoptera) Ovary Cells | Cell Viability Assay | EC50 | 9-42 µg/mL | [2] | |
| S2 (Drosophila melanogaster, Diptera) Hemocytes | Cell Viability Assay | EC50 | 9-42 µg/mL | [2] | |
| TcA (Tribolium castaneum, Coleoptera) Whole Body Cells | Cell Viability Assay | EC50 | 9-42 µg/mL | [2] | |
| Avermectins | Spodoptera frugiperda (Fall armyworm) | Leaf-dip Bioassay | LC50 (Abamectin) | 3.038 ppm (48h) | [3] |
| Spodoptera frugiperda | Leaf-dip Bioassay | LC50 (Abamectin) | 2.327 ppm (96h) | [3] | |
| Spodoptera frugiperda | Leaf-dip Bioassay | LC50 (Emamectin benzoate) | 0.33-0.38 µg/L | [4] | |
| Plutella xylostella (Diamondback moth) | Not specified | Resistant to avermectins | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
This compound (SSA) Insecticidal Bioassay (Artificial Diet Feeding)
This protocol is based on the methodology used for testing the efficacy of SSA against the pea aphid.[1]
Objective: To determine the Lethal Concentration (LC50) of this compound against a target insect species through an artificial diet.
Materials:
-
This compound (SSA) of known purity.
-
Artificial diet suitable for the target insect.
-
Multi-well bioassay trays or similar containers.
-
Synchronized population of the target insect (e.g., early instars).
-
Environmental chamber with controlled temperature, humidity, and photoperiod.
-
Microplate reader or microscope for assessing mortality.
-
Statistical software for LC50 calculation.
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer). Perform serial dilutions to obtain a range of desired concentrations.
-
Diet Incorporation: Incorporate the different concentrations of this compound into the liquid artificial diet before it solidifies. Ensure thorough mixing for a homogenous distribution. A control diet containing only the solvent should also be prepared.
-
Assay Setup: Dispense a standardized volume of the this compound-containing diet and the control diet into individual wells of the bioassay trays.
-
Insect Infestation: Carefully transfer a known number of synchronized insects (e.g., 10-20 individuals) into each well.
-
Incubation: Place the bioassay trays in an environmental chamber under conditions optimal for the target insect's development.
-
Mortality Assessment: Record the number of dead insects in each well at predetermined time intervals (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it does not respond to gentle prodding with a fine brush.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence intervals.
Avermectin Insecticidal Bioassay (Topical Application)
This protocol is a generalized method for assessing the contact toxicity of avermectins.[6][7][8]
Objective: To determine the Lethal Dose (LD50) of an avermectin insecticide against a target insect species.
Materials:
-
Avermectin compound (e.g., Abamectin, Emamectin benzoate) of known purity.
-
Acetone or another suitable volatile solvent.
-
Micro-applicator capable of delivering precise volumes (e.g., 1 µL).
-
Synchronized population of the target insect (e.g., third-instar larvae).
-
Petri dishes or other suitable holding containers with a food source.
-
Environmental chamber.
-
Stereomicroscope for application.
-
Statistical software for LD50 calculation.
Procedure:
-
Preparation of Avermectin Solutions: Prepare a stock solution of the avermectin in the chosen solvent. Make a series of dilutions to obtain the desired concentrations.
-
Insect Immobilization: Briefly chill the insects on a cold plate or with CO2 to immobilize them for application.
-
Topical Application: Using a micro-applicator under a stereomicroscope, apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. A control group should be treated with the solvent only.
-
Post-Treatment Maintenance: After application, transfer the insects to clean holding containers with an appropriate food source.
-
Incubation: Maintain the treated insects in an environmental chamber under controlled conditions.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Correct for control mortality and calculate the LD50 value and its confidence intervals using probit analysis.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Avermectins.
Caption: Proposed signaling pathway of this compound in insect midgut epithelial cells.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. researchgate.net [researchgate.net]
- 3. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Sclerotigenin and Classical Benzodiazepines: A Comparative Analysis of Their Modes of Action
A comprehensive guide for researchers and drug development professionals.
The following guide provides a detailed comparison of the known mode of action of classical benzodiazepines with the currently understood, albeit limited, information available for Sclerotigenin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances of these compounds. While extensive data exists for classical benzodiazepines, research into the specific mechanisms of this compound is still in its nascent stages.
Introduction
Classical benzodiazepines are a well-established class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Their mechanism of action, centered on the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, has been extensively studied. This compound, a natural diazepine isolated from the fungus Penicillium sclerotigenum, has been identified as an insect growth regulator.[1] Although its benzodiazepine core structure suggests a potential interaction with GABA-A receptors, a direct comparison is hampered by the current lack of extensive pharmacological data on this compound in vertebrate systems.
This guide will summarize the existing knowledge on both classical benzodiazepines and this compound, present comparative data where available, and provide detailed experimental protocols that could be employed to further elucidate the mode of action of this compound.
Comparative Data on Modes of Action
The following table summarizes the key pharmacological characteristics of classical benzodiazepines and highlights the current knowledge gaps for this compound.
| Feature | Classical Benzodiazepines | This compound |
| Primary Molecular Target | GABA-A Receptor | Unknown in vertebrates; insecticidal target not fully elucidated. |
| Binding Site | Benzodiazepine binding site at the α/γ subunit interface of the GABA-A receptor.[2][3] | Unknown. |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor; increases the frequency of chloride channel opening in the presence of GABA.[2][4] | Unknown in vertebrates. Acts as an insect growth regulator.[1] |
| Physiological Effect | Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant.[5] | Insecticidal; reduces the growth rate of Helicoverpa zea larvae.[1] |
| Clinical Applications | Treatment of anxiety disorders, insomnia, seizures, muscle spasms, and alcohol withdrawal.[5][6] | None in humans. Potential as a bio-insecticide. |
Detailed Mode of Action: Classical Benzodiazepines
Classical benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, which is a ligand-gated ion channel.[2][6] This receptor is a pentameric complex that forms a chloride-selective pore. The binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to its site on the receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[4][7] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators.[8] By binding to the benzodiazepine site, located at the interface between the α and γ subunits, they induce a conformational change in the receptor that increases the affinity of GABA for its binding site.[2][3] This leads to an increased frequency of chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA.[2] The specific pharmacological effects of different benzodiazepines can vary depending on their affinity for GABA-A receptors containing different α subunit isoforms.[8]
Signaling Pathway of Classical Benzodiazepines
The following diagram illustrates the signaling pathway of classical benzodiazepines at the GABA-A receptor.
Caption: Signaling pathway of classical benzodiazepines at the GABA-A receptor.
Hypothesized Mode of Action: this compound
Given that this compound possesses a benzodiazepine chemical structure, it is plausible to hypothesize that it may interact with GABA-A receptors in a manner analogous to classical benzodiazepines. However, it is crucial to emphasize that this is a speculative model and requires experimental validation. The observed insecticidal activity could also arise from a completely different mechanism, potentially targeting a protein unique to insects.
If this compound does act on vertebrate GABA-A receptors, it could theoretically function as a positive allosteric modulator, an antagonist, or even an inverse agonist. Its specific effects would depend on its binding affinity and the conformational changes it induces in the receptor.
Hypothetical Signaling Pathway for this compound
The following diagram presents a hypothetical signaling pathway for this compound, assuming it acts on GABA-A receptors.
Caption: Hypothetical signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols for Elucidating this compound's Mode of Action
To determine the precise mode of action of this compound, a series of established experimental protocols can be employed. These experiments are designed to characterize the interaction of a compound with the GABA-A receptor and to assess its functional consequences.
Radioligand Binding Assays
-
Objective: To determine if this compound binds to the GABA-A receptor, and if so, to which site (e.g., the benzodiazepine site, the GABA site, or a novel site).
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brains (e.g., rat cortex or cerebellum).
-
Incubate the membrane preparations with a radiolabeled ligand specific for the benzodiazepine binding site (e.g., [³H]flunitrazepam).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data to determine the inhibitory constant (Ki) of this compound, which reflects its binding affinity for the benzodiazepine site.
-
Similar experiments can be performed with radioligands for other sites on the GABA-A receptor, such as [³H]muscimol for the GABA site, to assess binding specificity.
-
Electrophysiological Recordings
-
Objective: To determine the functional effect of this compound on GABA-A receptor activity.
-
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1β2γ2).
-
After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Perfuse the oocyte with a control solution and then with a solution containing a submaximal concentration of GABA to elicit a baseline chloride current.
-
Co-apply this compound with GABA and measure the change in the chloride current. An increase in the current suggests a positive allosteric modulatory effect, while a decrease suggests a negative modulatory or antagonistic effect.
-
To test for direct agonist activity, apply this compound in the absence of GABA.
-
Construct concentration-response curves to determine the potency (EC₅₀) and efficacy of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for investigating the mode of action of this compound.
Conclusion and Future Directions
The mode of action of classical benzodiazepines is well-defined, involving the positive allosteric modulation of GABA-A receptors to enhance neuronal inhibition. In stark contrast, the pharmacological profile of this compound in vertebrate systems remains largely unexplored. Its classification as a benzodiazepine provides a compelling rationale for investigating its potential interaction with GABA-A receptors.
Future research should prioritize the experimental protocols outlined in this guide to systematically characterize the binding and functional properties of this compound. Such studies will be instrumental in determining whether this compound shares a common mechanism with classical benzodiazepines or possesses a novel mode of action. Elucidating the pharmacological properties of this natural product could open new avenues for drug discovery and provide valuable insights into the diverse activities of benzodiazepine-containing compounds.
References
- 1. Exposure to lipophilic chemicals as a cause of neurological impairments, neurodevelopmental disorders and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insecticidal Mechanism of Wintergreen Oil Against the Health Pest Paederus fuscipes (Coleoptera: Staphylinidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEUROLOGIC HEALTH: Acrolein and Neuro Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cross-Reactivity of Novel Compounds with Benzodiazepine Receptors: The Case of Sclerotigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds, such as the natural product Sclerotigenin, with benzodiazepine receptors. While a direct experimental assessment of this compound's interaction with GABA-A receptors is not available in the current scientific literature, this document outlines the necessary experimental protocols and provides comparative data for well-characterized benzodiazepines, Diazepam and Alprazolam. This will enable researchers to effectively design and interpret studies aimed at characterizing the pharmacological profile of this compound and other novel chemical entities.
This compound, a benzodiazepine-quinazolinone alkaloid isolated from Penicillium sclerotigenum, presents a chemical scaffold that suggests a potential interaction with the benzodiazepine binding site on the GABA-A receptor[1][2][3][4]. The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[5][6]. Benzodiazepines act as positive allosteric modulators of this receptor, binding to a site distinct from the GABA binding site, thereby enhancing the receptor's response to GABA.[7][8][9][10]. This potentiation of GABAergic inhibition underlies their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7][8].
Quantitative Comparison of Benzodiazepine Receptor Ligands
To establish a baseline for comparison, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) for Diazepam and Alprazolam at the GABA-A receptor benzodiazepine site. These values are critical benchmarks for evaluating the potential cross-reactivity and potency of a novel compound like this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Reference |
| Diazepam | α1β2γ2 | - | 26 | [11] |
| α2β1γ2 | - | - | [12] | |
| α1β1γ2L / α3β1γ2L | - | - | [13] | |
| Dentate Granule Cells | - | 158 | [14] | |
| Alprazolam | Not specified | - | - | [15][16][17] |
| Flunitrazepam | α1β1γ2L | - | 29 | [13] |
| α3β1γ2L | - | 23 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with benzodiazepine receptors. Below are standard protocols for key in vitro assays.
Radioligand Binding Assay for Benzodiazepine Site Affinity
This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a specific radiolabeled ligand.
a. Membrane Preparation:
-
Rat or mouse whole brains are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 1 mM NaHCO3, 1 mM MgCl2, 0.5 mM CaCl2, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 30,000 x g for 30 minutes at 4°C.
-
The resulting pellet is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and washed three times by centrifugation and resuspension to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
In a final volume of 500 µL, incubate the prepared brain membranes (approximately 100-200 µg of protein) with a fixed concentration of a radioligand, such as [3H]flumazenil or [3H]Ro 15-1788 (typically 1-2 nM).
-
Add increasing concentrations of the test compound (e.g., this compound) or a known displacer (e.g., Diazepam for standard curve).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Incubate the mixture for 60-90 minutes at 4°C.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
c. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Electrophysiological Assay for Functional Activity at GABA-A Receptors
This assay measures the functional effect of a test compound on GABA-A receptor-mediated currents, typically using the two-electrode voltage-clamp technique in Xenopus oocytes or patch-clamp recordings from cultured mammalian cells expressing recombinant GABA-A receptors.
a. Expression of GABA-A Receptors:
-
Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) from linearized cDNA templates.
-
Inject a mixture of the cRNAs into defolliculated Xenopus laevis oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
b. Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the test compound (e.g., this compound) with the same concentration of GABA and record the change in current amplitude.
-
To determine the EC50 for potentiation, apply a fixed concentration of GABA (e.g., EC10) with increasing concentrations of the test compound.
c. Data Analysis:
-
Measure the peak amplitude of the GABA-activated chloride currents in the absence and presence of the test compound.
-
Express the effect of the test compound as a percentage potentiation of the control GABA response.
-
Plot the percentage potentiation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
To determine if the compound is a positive allosteric modulator, negative allosteric modulator, or a neutral antagonist, its effect on the GABA dose-response curve is assessed. A leftward shift indicates positive modulation, a rightward shift indicates negative modulation, and no change in the presence of binding suggests a neutral antagonist effect.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: GABA-A receptor signaling and modulation by benzodiazepines.
Caption: Workflow for assessing benzodiazepine receptor cross-reactivity.
References
- 1. This compound | C16H11N3O2 | CID 10802469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Biochemicals - CAT N°: 23492 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS#: 65641-84-1 [amp.chemicalbook.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic low-dose alprazolam augments gamma-aminobutyric acid(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alterations of GABAA receptor subunit mRNA levels associated with increases in punished responding induced by acute alprazolam administration: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alprazolam (a benzodiazepine activating GABA receptor) reduces the neuroendocrine responses to insulin-induced hypoglycaemia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sclerotigenin Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Sclerotigenin, a benzodiazepine alkaloid isolated from the sclerotia of Penicillium sclerotigenum, has garnered attention for its notable anti-insectan properties. This guide provides a comparative analysis of available data on this compound and its analogs, focusing on their structure-activity relationships (SAR). Due to a scarcity of comprehensive SAR studies on a wide range of this compound analogs in publicly accessible literature, this guide focuses on the foundational data available and outlines the experimental protocols used in the primary activity assays.
Quantitative Data on Biological Activity
| Compound | Target Organism | Activity | Concentration |
| This compound | Helicoverpa zea (first instar larvae) | 42% reduction in growth rate relative to controls | 200 ppm in diet |
Note: The lack of a broader dataset with varied analogs and their corresponding IC50 or EC50 values limits a comprehensive SAR analysis at this time. Future research is needed to explore the impact of substitutions on the benzodiazepine-quinazolinone core on anti-insectan activity.
Experimental Protocols
The primary assay used to determine the anti-insectan activity of this compound is a diet-based growth inhibition assay.
Anti-insectan Growth Inhibition Assay Protocol
This protocol is based on the methodology described in the initial discovery of this compound's activity against Helicoverpa zea.
Objective: To evaluate the effect of test compounds on the growth rate of Helicoverpa zea larvae.
Materials:
-
First instar larvae of Helicoverpa zea.
-
Standard artificial insect diet.
-
Test compound (this compound or its analogs).
-
Solvent for dissolving the test compound (e.g., acetone or ethanol).
-
Multi-well bioassay trays or individual rearing containers.
-
Controlled environment chamber (25-28°C, >60% relative humidity, 16:8 light:dark photoperiod).
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent to a known concentration.
-
Diet Incorporation: Incorporate the dissolved test compound into the molten artificial insect diet at the desired final concentration (e.g., 200 ppm). Ensure thorough mixing to achieve a homogenous distribution. A control diet containing only the solvent should be prepared in the same manner.
-
Diet Dispensing: Dispense the prepared diets into the wells of the bioassay trays or individual rearing containers before the diet solidifies.
-
Larval Infestation: Once the diet has cooled and solidified, place one first instar larva of Helicoverpa zea into each well or container.
-
Incubation: Place the bioassay trays or containers in a controlled environment chamber and maintain the specified conditions for a period of 5-7 days.
-
Data Collection: After the incubation period, record the weight of each larva.
-
Analysis: Calculate the average larval weight for both the treatment and control groups. The percentage growth inhibition is determined by comparing the mean weight of larvae fed on the treated diet to the mean weight of larvae fed on the control diet.
Signaling Pathways and Experimental Workflows
The precise molecular mechanism of action and the specific signaling pathways affected by this compound in insects have not yet been elucidated in the scientific literature. As a benzodiazepine, it is hypothesized that this compound may interact with benzodiazepine or GABA receptors in the insect nervous system; however, this remains to be experimentally validated.
Below is a generalized workflow for the initial screening and evaluation of this compound analogs.
Caption: Workflow for the synthesis, screening, and evaluation of this compound analogs.
This guide highlights the current state of knowledge regarding the structure-activity relationships of this compound analogs. The limited availability of quantitative data underscores the need for further research in this area to fully explore the therapeutic and insecticidal potential of this class of compounds.
Comparative Analysis of Sclerotigenin and Other Penicillium Metabolites: A Guide for Researchers
A detailed examination of the bioactive properties of Sclerotigenin in comparison to other prominent secondary metabolites from Penicillium species, including Patulin, Citrinin, and Roquefortine C. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid researchers and drug development professionals in evaluating their potential applications.
The genus Penicillium is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] Among these compounds, this compound, a pyrimidodiazepine alkaloid, has been identified for its notable anti-insectan properties.[3] This guide provides a comparative analysis of this compound with other well-characterized Penicillium metabolites—Patulin, Citrinin, and Roquefortine C—focusing on their performance in various biological assays.
Comparative Biological Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound and the selected Penicillium metabolites. It is important to note that direct comparisons are challenging due to the variability in experimental conditions across different studies.
Table 1: Comparison of Anti-insectan and Cytotoxic Activities
| Compound | Target Organism/Cell Line | Bioassay | Result | Concentration | Citation(s) |
| This compound | Helicoverpa zea (larvae) | Growth Rate Reduction | 42% reduction | 200 ppm | [3] |
| Patulin | SH-SY5Y (human neuroblastoma) | MTT Assay (IC50) | 1.5 - 2.01 µM | - | [4] |
| HCT116 (human colon cancer) | MTS Assay (IC50) | 23.9 µM | - | [5][6] | |
| Citrinin | SH-SY5Y (human neuroblastoma) | MTT Assay (IC50) | ~75 µM (48h) | - | [7] |
| IPEC-J2 (porcine intestinal epithelial) | WST-1 Assay (IC50) | ~160 µM (24h) | - | [2][8] | |
| HEK293 (human embryonic kidney) | MTT Assay (IC50) | 60 µM (72h) | - | [9] | |
| Roquefortine C | Caco-2 (human colon adenocarcinoma) | Cytotoxicity (Qualitative) | Increased IL-8 secretion | High concentrations | [10] |
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Source Organism | Bioassay | IC50 | Citation(s) |
| Arisugacin C | Penicillium sp. FO-4259-11 | AChE Inhibition | 2.5 µM | [11] |
| Arisugacin D | Penicillium sp. FO-4259-11 | AChE Inhibition | 3.5 µM | [11] |
| P. chrysogenum extract | Penicillium chrysogenum MZ945518 | AChE Inhibition | 60.87 µg/mL | [12] |
Detailed Experimental Protocols
For researchers looking to replicate or build upon the cited findings, the following are detailed methodologies for the key experiments.
Anti-insectan Activity Assay (Growth Rate Reduction)
This protocol is based on the reported activity of this compound against Helicoverpa zea.
-
Test Compound Preparation: this compound is incorporated into a standard artificial diet for the insect larvae at the desired concentration (e.g., 200 ppm). A control diet without the test compound is also prepared.
-
Insect Rearing: First-instar larvae of Helicoverpa zea are used for the assay.
-
Bioassay: A pre-weighed amount of the artificial diet (either control or this compound-containing) is placed in individual rearing containers. A single first-instar larva is introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the growth of the larvae.
-
Data Collection: After a specified period (e.g., 7-10 days), the larvae are removed from the containers and their final weight is recorded. The amount of consumed diet can also be measured to assess antifeedant effects.
-
Analysis: The growth rate reduction is calculated as the percentage difference in the mean weight gain of larvae fed on the this compound-containing diet compared to the control diet.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., SH-SY5Y, HCT116, MCF-7) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (e.g., Patulin, Citrinin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then treated with these different concentrations. A control group with the solvent alone is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10][13]
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of the acetylcholinesterase enzyme.
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of acetylcholinesterase, a solution of the substrate (e.g., acetylthiocholine iodide), and a solution of the chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at different concentrations, and the acetylcholinesterase solution. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate and chromogen solution to start the enzymatic reaction. The hydrolysis of the substrate by AChE produces a product that reacts with the chromogen to produce a colored compound.
-
Absorbance Measurement: The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 412 nm for the DTNB reaction).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.[12]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound are not yet elucidated, its chemical structure as a pyrimidodiazepine suggests potential interactions with various cellular targets. Structurally related compounds, such as pyrimido[5,4-b]indoles, have been shown to act as selective Toll-like receptor 4 (TLR4) ligands, modulating innate immune responses through the NF-κB and type I interferon pathways.[14] Further investigation is required to determine if this compound shares this mechanism.
In contrast, more is known about the mechanisms of other Penicillium metabolites:
-
Patulin: This mycotoxin is known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[4][5]
-
Citrinin: Citrinin's toxicity is linked to its ability to induce oxidative stress and increase the permeability of mitochondrial membranes.[7] It has also been shown to cause cell cycle arrest at the G2/M phase.[7]
The following diagram illustrates a generalized workflow for the screening and evaluation of Penicillium metabolites.
Caption: Workflow for metabolite discovery and bioactivity assessment.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be investigated for this compound, based on the activity of structurally related compounds.
Caption: Hypothetical TLR4 signaling pathway for this compound.
Conclusion
This compound demonstrates clear anti-insectan activity, distinguishing it from many other Penicillium metabolites that are more commonly studied for their cytotoxicity or antimicrobial properties. While quantitative comparative data is sparse, this guide consolidates the available information to highlight the distinct biological profiles of these compounds. Further research is needed to elucidate the cytotoxic potential and the precise mechanism of action of this compound to fully understand its therapeutic and biotechnological potential. The provided experimental protocols and pathway diagrams offer a foundational framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of ochratoxin A and citrinin in different cell typesin vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line | Annals of Medical Research [annalsmedres.org]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 8. 4′-Hydroxydehydrokawain Mitigate the Cytotoxicity of Citrinin in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acetylcholine Esterase Inhibitory Effect, Antimicrobial, Antioxidant, Metabolomic Profiling, and an In Silico Study of Non-Polar Extract of The Halotolerant Marine Fungus Penicillium chrysogenum MZ945518 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Citrinin Provoke DNA Damage and Cell-Cycle Arrest Related to Chk2 and FANCD2 Checkpoint Proteins in Hepatocellular and Adenocarcinoma Cell Lines [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Validating the Target Specificity of Sclerotigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies hinges on a comprehensive understanding of a compound's mechanism of action, with on-target specificity being a critical determinant of efficacy and safety. Sclerotigenin, a novel bioactive compound, has shown promising therapeutic potential in preliminary screens. However, before advancing this candidate in the drug development pipeline, rigorous validation of its molecular target and assessment of its off-target effects are paramount.
This guide provides a comparative overview of key experimental approaches to validate the target specificity of this compound. It details methodologies, presents data in a comparative format, and offers visualizations to aid in the design of a robust target validation strategy.
The Critical Need for Target Validation
The journey from a hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of well-defined target engagement and unforeseen off-target activities.[1][2] A thorough validation process is essential to:
-
Confirm Mechanism of Action: Unequivocally demonstrate that the compound's biological effect is mediated through its intended target.
-
Mitigate Safety Risks: Identify potential off-target interactions that could lead to toxicity and adverse side effects.[3][4]
-
Enable Rational Optimization: Guide medicinal chemistry efforts to improve potency and selectivity.
-
Increase Probability of Clinical Success: A well-validated target is a cornerstone of a successful therapeutic program.
Comparative Analysis of Target Validation Methods
A multi-pronged approach, employing both biochemical and cellular assays, is crucial for a comprehensive assessment of target specificity. The choice of methods will depend on the nature of the target and the stage of the drug discovery process.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of protein kinases.[5][6][7] | - Broad assessment of kinase selectivity.[7][8]- Identifies potential off-target kinases.[5]- High-throughput capabilities.[6] | - Primarily applicable to kinase inhibitors.- In vitro results may not always translate to cellular activity. | IC50 or Ki values for each kinase in the panel. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10] | - Confirms direct target engagement in a cellular environment.[10][11]- Can be adapted for high-throughput screening.[10]- No requirement for compound modification. | - Target protein must be expressed at detectable levels.- Optimization of heating conditions is required for each target.[10] | Thermal shift (ΔTm) in the presence of the compound. |
| Chemoproteomics | Utilizes chemical probes, often in conjunction with mass spectrometry, to identify the cellular targets of a compound.[12][13][14] | - Unbiased, proteome-wide identification of targets and off-targets.[13][14]- Can identify both covalent and non-covalent interactions.[12] | - Requires synthesis of a tagged compound derivative.- Can be technically complex and resource-intensive. | List of proteins that interact with the compound, often with quantitative binding data. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon binding of a compound to its target protein. | - Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).- Gold standard for confirming direct binding and stoichiometry.[15] | - Requires relatively large amounts of purified protein.- Lower throughput compared to other methods. | Dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with its putative target in intact cells.[9][10]
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[11]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates the degree of target stabilization by this compound.
-
Kinome Profiling Protocol
This protocol describes a general workflow for assessing the selectivity of this compound against a panel of protein kinases. Many contract research organizations (CROs) offer this as a service.[5][6][7][8][16]
Materials:
-
This compound
-
A panel of purified, active protein kinases
-
Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer
-
Multi-well plates (e.g., 96-well or 384-well)
-
Scintillation counter or other detection instrument
Procedure:
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a multi-well plate, add the kinase, its substrate, and the assay buffer.
-
Add this compound at various concentrations to the appropriate wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity with a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Workflows and Pathways
To further clarify the experimental design and the biological context of this compound's action, the following diagrams have been generated.
Caption: A logical workflow for validating the target specificity of this compound.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discovery & Analytical Research Solutions | Malvern Panalytical [malvernpanalytical.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
